PF-6870961
説明
特性
CAS番号 |
2857112-06-0 |
|---|---|
分子式 |
C29H32N6O2S |
分子量 |
528.7 g/mol |
IUPAC名 |
6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C29H32N6O2S/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37)/t25-/m1/s1 |
InChIキー |
QVWZNQBFKUFFHO-RUZDIDTESA-N |
異性体SMILES |
CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C |
正規SMILES |
CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-6870961
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the GHSR1a and the subsequent downstream signaling effects. The information presented is collated from peer-reviewed pharmacological studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Introduction: The Ghrelin System and this compound
The ghrelin receptor, a G-protein coupled receptor (GPCR), is a key regulator of appetite, energy homeostasis, and reward pathways.[1][3] Its endogenous ligand, ghrelin, stimulates food intake and has been implicated in alcohol use disorder.[1][2][3] Consequently, antagonism or inverse agonism of GHSR1a presents a promising therapeutic strategy for metabolic and addictive disorders.
PF-5190457 is a novel GHSR1a inverse agonist that was advanced into clinical trials.[1][3] During a Phase 1a clinical trial in individuals with heavy alcohol consumption, a previously unidentified major hydroxy metabolite, this compound, was discovered.[1][2][3] Subsequent characterization revealed that this compound is not an inactive metabolite but possesses its own distinct pharmacological profile at the GHSR1a.[1][2][3]
Core Mechanism of Action: Biased Inverse Agonism at GHSR1a
This compound acts as a biased inverse agonist at the human ghrelin receptor (GHSR1a).[1][2][3] This means that it not only blocks the receptor's activity but also preferentially inhibits certain downstream signaling pathways over others. Specifically, this compound demonstrates a bias towards inhibiting the β-arrestin pathway more potently than the Gαq-mediated signaling cascade.[1]
Signaling Pathways
The GHSR1a is known to couple to multiple intracellular signaling pathways upon activation. The two primary pathways relevant to the action of this compound are:
-
Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.
-
β-Arrestin Pathway: Upon receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and initiation of a distinct set of signaling events independent of G-proteins.
This compound exhibits differential inhibitory effects on these two pathways, as detailed in the quantitative data section.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound has been characterized in several key functional assays. The data is summarized below in comparison to its parent compound, PF-5190457.
| Parameter | This compound | PF-5190457 | Assay Type |
| Binding Affinity (Ki) | 18.2 ± 3.4 nM | 1.5 ± 0.3 nM | Radioligand Binding Assay |
| Gαq Signaling (IC50) | 117.0 ± 28.0 nM | 21.0 ± 5.0 nM | Inositol Phosphate Accumulation |
| β-Arrestin Recruitment (IC50) | 5.6 ± 1.1 nM | 25.0 ± 6.0 nM | β-Arrestin Recruitment Assay |
Data presented as mean ± SEM from Deschaine et al., 2023.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human GHSR1a.
-
Methodology:
-
Membranes from HEK293 cells stably expressing the human GHSR1a were used.
-
[125I]-His9-ghrelin was used as the radioligand.
-
A competition binding assay was performed with increasing concentrations of unlabeled this compound.
-
Non-specific binding was determined in the presence of a saturating concentration of unlabeled ghrelin.
-
Incubation was carried out at room temperature for 60 minutes in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4).
-
Bound and free radioligand were separated by filtration through a GF/C filter plate.
-
Radioactivity was quantified using a scintillation counter.
-
Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP1) Accumulation Assay
-
Objective: To assess the inverse agonist activity of this compound on the Gαq signaling pathway.
-
Methodology:
-
HEK293 cells stably expressing the human GHSR1a were seeded in 96-well plates.
-
Cells were incubated with increasing concentrations of this compound in the presence of LiCl (which inhibits IP1 degradation) for 30 minutes at 37°C.
-
The reaction was stopped, and cells were lysed.
-
The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, was measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
IC50 values were determined from the concentration-response curves.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the inverse agonist activity of this compound on the β-arrestin pathway.
-
Methodology:
-
A PathHunter® β-arrestin recruitment assay from DiscoveRx was utilized.
-
CHO-K1 cells stably co-expressing the human GHSR1a fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase were used.
-
Upon recruitment of β-arrestin to the activated receptor, the ProLink and EA tags are brought into proximity, allowing for the formation of a functional β-galactosidase enzyme.
-
Cells were incubated with increasing concentrations of this compound for 90 minutes at 37°C.
-
A chemiluminescent substrate was added, and the resulting signal, which is proportional to the extent of β-arrestin recruitment, was measured using a luminometer.
-
IC50 values were determined from the concentration-response curves.
-
Visualizations
Caption: GHSR1a signaling and the biased inverse agonism of this compound.
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Activity
In vivo studies in rats have demonstrated that intraperitoneal administration of this compound suppresses food intake. This effect was absent in GHSR knockout rats, confirming that the anorexigenic effect of this compound is mediated through the ghrelin receptor.[1][3]
Synthesis
This compound is synthesized from its parent compound, PF-5190457, through a hydroxylation reaction. The synthesis has been described in detail, allowing for the production of sufficient quantities for pharmacological evaluation.
Conclusion
This compound is a pharmacologically active metabolite of PF-5190457 that functions as a biased inverse agonist at the GHSR1a. Its preferential inhibition of the β-arrestin pathway over the Gαq signaling pathway, combined with its demonstrated in vivo efficacy in reducing food intake, highlights its potential as a therapeutic agent. This detailed technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals, which is crucial for the design and interpretation of future studies.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-6870961: A Novel Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-6870961 is a novel small molecule that acts as an inverse agonist at the ghrelin receptor (GHSR1a). Identified as a major hydroxy metabolite of the clinical candidate PF-5190457, this compound has demonstrated significant pharmacological activity, both in vitro and in vivo.[1][2][3] The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, playing a crucial role in appetite regulation, energy homeostasis, and reward pathways.[4][5][6][7][8] Inverse agonists of this receptor are of considerable interest for the development of therapeutics for obesity, metabolic disorders, and substance use disorders.[1][4][9] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its binding affinity, functional activity, and effects on downstream signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this and similar compounds.
Introduction
The ghrelin receptor (GHSR1a) is a well-established target in drug discovery due to its central role in regulating physiological processes such as hunger, metabolism, and reward.[4] A key feature of the GHSR1a is its high level of constitutive, ligand-independent activity, which is estimated to be around 50% of its maximal signaling capacity.[4][5][7] This intrinsic activity presents a unique opportunity for therapeutic intervention through the use of inverse agonists, which can reduce the basal signaling of the receptor.
This compound emerged from clinical studies of its parent compound, PF-5190457, a potent and selective ghrelin receptor inverse agonist.[1][3][10] As a major metabolite, understanding the pharmacological profile of this compound is critical for a complete picture of the therapeutic potential and pharmacokinetics of its parent drug.[1][3][11][12] This document serves as a technical resource, summarizing the key quantitative data, experimental methodologies, and signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to its parent compound, PF-5190457.
Table 1: Ghrelin Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | Human GHSR1a | Radioligand Binding | [125I]ghrelin | 25-fold lower affinity than PF-5190457 | [1] |
| PF-5190457 | Human GHSR1a | Radioligand Binding | [125I]ghrelin | pKi = 8.36 | [4] |
| PF-5190457 | Ghrelin Receptor | Radioligand Binding | Not Specified | Kd = 3 nM | [1] |
Table 2: Functional Inverse Agonist Activity
| Compound | Assay Type | Cell Line | Parameter Measured | IC50 (nM) | Key Finding | Reference |
| This compound | Inositol Phosphate Accumulation | COS-7 | Inhibition of GHSR1a-induced IP accumulation | Lower potency than PF-5190457 | Demonstrates inverse agonist activity | [1][2][3] |
| PF-5190457 | Inositol Phosphate Accumulation | Not Specified | Inhibition of GHSR1a-induced IP accumulation | Not Specified | Potent inverse agonist | [1][2][3] |
| This compound | β-Arrestin Recruitment | HEK293T | Inhibition of GHSR1a-induced β-arrestin recruitment | Increased potency relative to PF-5190457 | Shows biased inverse agonism | [1][2][3] |
| PF-5190457 | β-Arrestin Recruitment | HEK293T | Inhibition of GHSR1a-induced β-arrestin recruitment | Not Specified | Inverse agonist activity | [1][2][3] |
Signaling Pathways and Mechanism of Action
The ghrelin receptor primarily couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels. The receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways.[2]
As an inverse agonist, this compound reduces the constitutive activity of the ghrelin receptor, thereby decreasing the basal level of Gαq/11 signaling and subsequent inositol phosphate production.[1][2][3] Interestingly, this compound displays biased agonism, showing a greater potency for inhibiting β-arrestin recruitment compared to its effect on the G-protein pathway.[1][2][3] This suggests that this compound may preferentially stabilize a receptor conformation that is uncoupled from β-arrestin signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Ghrelin Receptor
This protocol is adapted from the methodology described for this compound and its parent compound.[2]
Materials:
-
HEK293 cells stably expressing human GHSR1a
-
[125I]ghrelin
-
This compound and other competing ligands
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing GHSR1a in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [125I]ghrelin, and varying concentrations of the unlabeled competitor (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This protocol outlines a common method for measuring Gαq/11 signaling.[11][13]
Materials:
-
COS-7 or HEK293 cells transiently or stably expressing GHSR1a
-
[3H]myo-inositol
-
Ghrelin
-
This compound
-
Lithium chloride (LiCl)
-
Dowex anion-exchange resin
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Seed cells in multi-well plates and label them overnight with [3H]myo-inositol to incorporate it into the cellular phosphoinositide pools.
-
Assay Initiation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Compound Treatment: Add varying concentrations of this compound (to measure inverse agonism) or a fixed concentration of ghrelin with varying concentrations of this compound (to measure antagonism).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.
-
Purification: Separate the labeled inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity in the eluted inositol phosphate fraction using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated inositol phosphates against the concentration of the test compound to determine IC50 or EC50 values.
β-Arrestin Recruitment Assay
This protocol describes a common method for assessing β-arrestin recruitment to a GPCR, such as the PathHunter assay.[14][15][16]
Materials:
-
HEK293 cells engineered to co-express the GHSR1a fused to a fragment of a reporter enzyme (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Ghrelin
-
This compound
-
Substrate for the reporter enzyme
-
Luminometer or fluorometer
Procedure:
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of this compound or a fixed concentration of ghrelin with varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for ligand binding and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Measurement: Measure the resulting chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to determine IC50 or EC50 values.
In Vivo Activity
Intraperitoneal administration of this compound has been shown to suppress food intake in both food-restricted and ad libitum-fed rats.[1][2] This effect was absent in ghrelin receptor knockout rats, confirming that the anorectic effect of this compound is mediated through the GHSR1a.[1][2] These findings highlight the potential of this compound and similar compounds to modulate appetite and energy balance in vivo.
Conclusion
This compound is a pharmacologically active metabolite of PF-5190457 that functions as a biased inverse agonist at the ghrelin receptor. Its ability to reduce the constitutive activity of the GHSR1a, particularly its pronounced effect on the β-arrestin signaling pathway, makes it a valuable tool for studying the complex signaling of this receptor. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to advance the development of novel ghrelin receptor modulators for a range of clinical applications.
References
- 1. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 10. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Structure-Activity Relationship of PF-6870961: A Biased Inverse Agonist of the Ghrelin Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-6870961 is a major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The ghrelin system is a key regulator of appetite, metabolism, and reward pathways, making it a compelling target for therapeutic intervention in conditions such as obesity, diabetes, and substance use disorders.[1][2][3] this compound, distinguished from its parent compound by a single hydroxyl group on the piperidine ring, exhibits a unique pharmacological profile, acting as a biased inverse agonist at the GHSR1a.[1][4] This biased agonism, characterized by a differential effect on G-protein-dependent and β-arrestin-mediated signaling pathways, offers a nuanced approach to modulating the ghrelin system and provides valuable insights into the structure-activity relationships (SAR) of GHSR1a ligands. This technical guide provides a comprehensive overview of the SAR of the chemical series to which this compound belongs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship (SAR)
The core scaffold of PF-5190457 and its metabolite this compound is a spiro-azetidino-piperidine moiety. The SAR for this series of GHSR1a inverse agonists has been elucidated through systematic modifications of different parts of the molecule. The key structural features influencing potency and selectivity are summarized below.
Data Presentation: Quantitative SAR of Spiro-Azetidino-Piperidine Analogs
The following tables summarize the quantitative data for key analogs in this series, highlighting the impact of structural modifications on GHSR1a binding affinity and functional activity.
Table 1: SAR of the Imidazothiazole and Indane Moieties
| Compound | R¹ (Imidazothiazole) | R² (Indane) | hGHSR1a Ki (nM) | hGHSR1a IP-1 IC₅₀ (nM) |
| 1 | H | H | 1800 | >10000 |
| 2 | Me | H | 250 | 1800 |
| 3 | H | 6-Me-pyrimidin-4-yl | 15 | 130 |
| PF-5190457 (16h) | Me | 6-Me-pyrimidin-4-yl | 4.2 | 25 |
Data sourced from Bhattacharya et al., 2014.
Table 2: Comparison of PF-5190457 and its Metabolite this compound
| Compound | Structure | hGHSR1a Binding Affinity (Ki, nM) | Gq/11 Pathway (IP-1) IC₅₀ (nM) | β-Arrestin Recruitment IC₅₀ (nM) |
| PF-5190457 | (See Structure Diagram) | 4.2 | 25 | 117 |
| This compound | (See Structure Diagram) | 105 | 74 | 28 |
Data compiled from multiple sources.[1][2][4]
Structure Diagrams:
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR tables.
GHSR1a Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of test compounds for the human ghrelin receptor (GHSR1a).
-
Materials:
-
HEK293 cells stably expressing hGHSR1a.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Non-specific binding control: Unlabeled ghrelin (1 µM).
-
Test compounds (PF-5190457, this compound, and analogs).
-
GF/C filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hGHSR1a cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-Ghrelin (final concentration ~0.2 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 1 µM unlabeled ghrelin.
-
Add 100 µL of the prepared cell membrane suspension (approximately 10-20 µg of protein).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter plate presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Gq/11-Mediated Inositol Monophosphate (IP-1) Accumulation Assay
This protocol outlines a method to measure the functional inverse agonist activity of test compounds on the Gq/11 signaling pathway.
-
Materials:
-
CHO-K1 cells stably co-expressing hGHSR1a and a G-protein chimera.
-
Stimulation buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
IP-One HTRF Assay Kit (Cisbio).
-
Test compounds.
-
-
Procedure:
-
Cell Plating:
-
Seed the CHO-K1-hGHSR1a cells into a 96-well white plate and incubate overnight.
-
-
Compound Addition:
-
Remove the culture medium and add 50 µL of stimulation buffer containing a range of concentrations of the test compound.
-
Incubate at 37°C for 30 minutes.
-
-
Lysis and Detection:
-
Add 25 µL of IP1-d2 reagent and 25 µL of anti-IP1 cryptate reagent (from the HTRF kit) to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol details a method to assess the biased activity of test compounds on β-arrestin recruitment.
-
Materials:
-
PathHunter® β-Arrestin CHO-K1 GHSR1a cells (DiscoverX).
-
Assay medium: As recommended by the manufacturer.
-
PathHunter® Detection Reagents.
-
Test compounds.
-
-
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in a 96-well white, clear-bottom plate and incubate overnight.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the wells.
-
Incubate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of the compound concentration and determine the EC₅₀ or IC₅₀ value using non-linear regression.
-
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The structure-activity relationship of the spiro-azetidino-piperidine series of GHSR1a inverse agonists demonstrates that small structural modifications can significantly impact both potency and signaling bias. The hydroxylation of PF-5190457 to form this compound leads to a notable shift in functional activity, with reduced potency in the Gq/11 pathway but enhanced activity in β-arrestin recruitment.[1][4] This biased inverse agonism of this compound provides a valuable chemical tool to further probe the distinct physiological roles of these two signaling arms of the ghrelin receptor. The detailed experimental protocols provided herein offer a robust framework for researchers to characterize the pharmacological properties of novel GHSR1a ligands. Further exploration of this chemical space may lead to the development of next-generation therapeutics with tailored signaling profiles for the treatment of metabolic and other disorders.
References
An In-depth Technical Guide to PF-6870961: A Novel Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] Preclinical and clinical studies have identified the ghrelin system as a promising therapeutic target for alcohol use disorder (AUD).[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. The information presented is intended to support further research and development of this compound and other ghrelin receptor modulators.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one, is a complex heterocyclic molecule.[1][2][3] Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one |
| SMILES | CC1=CN(C(S1)=N2)C=C2CC(N3CCC4(CC3)CN([C@H]5C6=CC=C(C7=NC(O)=NC(C)=C7)C=C6CC5)C4)=O |
| Chemical Formula | C29H32N6O2S |
| Molecular Weight | 528.68 g/mol |
| CAS Number | 2857112-06-0 |
Pharmacological Properties
This compound functions as an inverse agonist at the ghrelin receptor (GHSR1a), demonstrating biased agonism.[4][6] It exhibits different potencies in modulating various downstream signaling pathways compared to its parent compound, PF-5190457.
In Vitro Pharmacology
| Parameter | This compound | PF-5190457 |
| GHSR1a Binding Affinity | Lower affinity | Higher affinity |
| Inhibition of GHSR1a-induced Inositol Phosphate Accumulation | Lower potency | Higher potency |
| Inhibition of GHSR1a-induced β-arrestin Recruitment | Increased inhibitory potency | Lower inhibitory potency |
Quantitative values for the above parameters were not consistently available in the public domain.
In Vivo Pharmacology
Intraperitoneal injection of this compound has been shown to suppress food intake in both food-restricted and ad libitum-fed male and female rats, confirming its in vivo activity.[1][6] The effects on food intake are mediated by the GHSR, as they were absent in GHSR knockout rats.[6]
Signaling Pathways
This compound, as an inverse agonist of the G-protein coupled receptor GHSR1a, modulates its constitutive activity. The ghrelin receptor is known to couple to several G-protein subtypes, initiating distinct downstream signaling cascades.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with key details provided in published literature. Below is a summarized workflow.
Detailed Protocol: The synthesis involves a Suzuki coupling of a boronate intermediate with an O-benzyl protected pyrimidine. This is followed by the simultaneous removal of the O-benzyl and N-Boc protecting groups under acidic conditions. The resulting intermediate is then coupled with 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid to yield this compound. Purification is typically performed using silica gel chromatography. For a detailed, step-by-step protocol, including reagents and reaction conditions, refer to Sulima et al., Bioorg. Med. Chem. 2021, 50, 116465.
In Vitro Assays
4.2.1. GHSR1a Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the ghrelin receptor.
-
Methodology:
-
Membranes from cells expressing human GHSR1a are prepared.
-
Membranes are incubated with a radiolabeled ghrelin receptor ligand (e.g., [125I]-His9-ghrelin) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity retained on the filters is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to determine the Ki or IC50 value.
-
4.2.2. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To measure the functional inverse agonist activity of this compound on Gαq-mediated signaling.
-
Methodology:
-
Cells stably expressing GHSR1a are labeled with [3H]-myo-inositol.
-
Cells are washed and incubated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is terminated, and the cells are lysed.
-
Total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
Data are analyzed to determine the IC50 value for the inhibition of constitutive IP accumulation.
-
4.2.3. β-Arrestin Recruitment Assay
-
Objective: To assess the effect of this compound on β-arrestin recruitment to GHSR1a.
-
Methodology:
-
A cell line co-expressing GHSR1a fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.
-
Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two fragments come into proximity, forming a functional enzyme.
-
Cells are incubated with varying concentrations of this compound.
-
A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data are analyzed to determine the potency of this compound in inhibiting constitutive β-arrestin recruitment.
-
In Vivo Assays
4.3.1. Food Intake Study in Rodents
-
Objective: To evaluate the in vivo efficacy of this compound in modulating feeding behavior.
-
Methodology:
-
Male and female rats are individually housed and acclimated to the experimental conditions.
-
For studies in food-restricted animals, food is removed for a set period (e.g., 24 hours) prior to the experiment. For ad libitum studies, animals have continuous access to food.
-
Animals are administered this compound or vehicle via intraperitoneal injection.
-
Pre-weighed food is provided, and food intake is measured at various time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
Data are analyzed to compare food consumption between the this compound-treated and vehicle-treated groups.
-
To confirm target engagement, the same experiment can be repeated in GHSR knockout rats.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the ghrelin system. Its distinct pharmacological profile as a biased inverse agonist at the GHSR1a provides a unique opportunity to dissect the contributions of different signaling pathways to the overall effects of ghrelin receptor modulation. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and the development of novel therapeutics targeting the ghrelin receptor for conditions such as alcohol use disorder.
References
- 1. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Discovery and synthesis of PF-6870961
An In-depth Technical Guide to the Discovery and Synthesis of PF-6870961
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The discovery of this compound arose from a phase 1b human clinical study of its parent compound, which was under investigation for the treatment of alcohol use disorder (AUD).[1][3][4] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its synthesis and evaluation.
Discovery and Rationale
The ghrelin system has been identified as a promising therapeutic target for AUD, with preclinical and clinical studies suggesting that blockade of the ghrelin receptor can reduce alcohol craving and consumption.[3][4][5] PF-5190457, a novel ghrelin receptor inverse agonist, was advanced into clinical trials for this indication.[2] During a phase 1b study involving co-administration of PF-5190457 with alcohol, a previously unknown major circulating metabolite, this compound, was identified.[3]
Initial characterization revealed that this compound is a hydroxy metabolite of PF-5190457.[1] Further investigation into its pharmacological properties was warranted due to its significant presence in circulation and a notably longer half-life of approximately 13 hours compared to the 6 hours of the parent drug.[3] Subsequent in vitro studies using human liver cytosol identified aldehyde and xanthine oxidases as the enzymes responsible for its formation.[5] The structure of this compound was elucidated using mass spectrometry and NMR analysis.[3]
Synthesis of this compound
The chemical synthesis of this compound was undertaken to enable further in vitro and in vivo characterization. The synthetic route was adapted from the procedure for the parent compound, PF-5190457.[3]
Synthetic Scheme
Caption: Synthetic pathway of this compound.
Experimental Protocol
A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on the published literature.[1]
Step 1: Suzuki Coupling to form Intermediate 3
-
Reactants: Intermediate boronate 1 and O-benzyl protected pyrimidine 2.
-
Procedure: The synthesis begins with a Suzuki coupling reaction between an intermediate boronate and an O-benzyl protected pyrimidine to introduce the key hydroxyl functionality in a protected form.[1]
Step 2: Deprotection to form Intermediate 4
-
Reactant: tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (3).
-
Reagents: Anhydrous hydrogen chloride in dioxane, ethanol.
-
Procedure: To a solution of intermediate 3 (630 mg, 1.16 mmol) in ethanol (15 mL), an anhydrous 4N solution of hydrogen chloride in dioxane (15 mL) is added.[1] The mixture is stirred vigorously at 50°C for 14 hours under a nitrogen atmosphere.[1] The solvent is then removed under reduced pressure to yield the crude dihydrochloride salt of intermediate 4 as an off-white solid (490 mg, quantitative yield).[1] This intermediate is noted to be hygroscopic and unstable when exposed to air and moisture, and is therefore used immediately in the subsequent step.[1]
Step 3: Amide Bond Formation to Yield this compound
-
Reactant: (R)-4-(1-(2,7-Diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-methylpyrimidin-2-ol (4).
-
Procedure: The final step involves an amide bond formation to couple the deprotected intermediate 4 with the requisite side chain, yielding this compound.[1] Challenges in this step include the instability of intermediates and the purification of the final polar product.[3]
Pharmacological Characterization
This compound was pharmacologically profiled to determine its activity at the ghrelin receptor and to assess its potential contribution to the overall therapeutic effect of its parent compound.
Data Presentation
The following tables summarize the key quantitative data for this compound in comparison to its parent compound, PF-5190457.
Table 1: Ghrelin Receptor Binding Affinity [3]
| Compound | Species | Ki (nM) | 95% CI Lower Limit (nM) | 95% CI Upper Limit (nM) |
| PF-5190457 | Human | 0.9 | 0.6 | 1.3 |
| Rat | 0.4 | 0.3 | 0.6 | |
| Dog | 0.5 | 0.3 | 0.8 | |
| This compound | Human | 22.9 | 15.3 | 34.2 |
| Rat | 24.1 | 16.3 | 35.7 | |
| Dog | 22.0 | 14.8 | 32.7 |
Table 2: In Vitro Functional Activity at Human GHSR1a [3]
| Assay | Compound | IC50 (nM) |
| Inhibition of Constitutive Inositol Phosphate (IP) Accumulation | PF-5190457 | 1.0 |
| This compound | 13.9 | |
| Inhibition of Constitutive β-Arrestin Recruitment | PF-5190457 | 3.4 |
| This compound | 0.5 |
Table 3: Pharmacokinetic Parameters [3]
| Compound | Half-life (t1/2) in Humans |
| PF-5190457 | ~6 hours |
| This compound | ~13 hours |
Signaling Pathway
This compound acts as a biased inverse agonist at the GHSR1a. While it is less potent than its parent compound at inhibiting Gαq-mediated inositol phosphate accumulation, it displays higher potency in inhibiting β-arrestin recruitment.[3][6][7][8]
Caption: Biased inverse agonism of this compound at GHSR1a.
Experimental Protocols for Pharmacological Assays
The following are generalized protocols for the key pharmacological assays used to characterize this compound.
3.3.1. GHSR1a Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.
-
Cell Line: HEK293 cells stably expressing human, rat, or dog GHSR1a.
-
Radioligand: [125I]-ghrelin.
-
Procedure:
-
Prepare cell membranes from the GHSR1a-expressing HEK293 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-ghrelin and varying concentrations of the test compound (this compound or PF-5190457).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
3.3.2. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To measure the inverse agonist activity of this compound on the Gαq signaling pathway.
-
Cell Line: HEK293 cells expressing GHSR1a.
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Label the cells with [3H]-myo-inositol overnight.
-
Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.
-
Add varying concentrations of the test compound and incubate for a specified time.
-
Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a liquid scintillation counter.
-
Plot the response as a function of the test compound concentration to determine the IC50 value for the inhibition of constitutive IP accumulation.
-
3.3.3. β-Arrestin Recruitment Assay
-
Objective: To assess the inverse agonist activity of this compound on β-arrestin signaling.
-
Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation (EFC). The GHSR1a is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.
-
Procedure:
-
Use a cell line co-expressing the GHSR1a-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.
-
Plate the cells in a 384-well plate.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time to allow for β-arrestin recruitment.
-
Add the chemiluminescent substrate and measure the light output using a luminometer.
-
Analyze the data to determine the IC50 value for the inhibition of constitutive β-arrestin recruitment.
-
In Vivo Studies
In vivo studies in rats have demonstrated that intraperitoneal administration of this compound suppresses food intake in both food-restricted and ad libitum fed conditions.[7][9] This effect was abolished in GHSR knockout rats, confirming that the anorectic effect is mediated through the ghrelin receptor.[7][9]
Conclusion
This compound is a major, long-acting metabolite of the ghrelin receptor inverse agonist PF-5190457.[1][3] It exhibits a unique pharmacological profile as a biased inverse agonist, showing a preference for inhibiting the β-arrestin pathway over the Gαq/IP accumulation pathway.[3][8] Its discovery and synthesis have provided valuable insights into the metabolism and structure-activity relationships of this class of compounds. The prolonged half-life and potent activity at the ghrelin receptor suggest that this compound may contribute significantly to the overall therapeutic effects observed with its parent compound, PF-5190457, in the treatment of alcohol use disorder.[3][7] Further investigation into the clinical pharmacology of this compound is warranted.
References
- 1. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis of this compound, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Appetite-Suppressing Effects of PF-6870961: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, has demonstrated significant effects on appetite regulation in preclinical studies. This technical guide provides an in-depth overview of the in vivo effects of this compound on appetite, detailing the experimental protocols used to elicit these findings, summarizing the quantitative data, and illustrating the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.
Core Mechanism of Action: Ghrelin Receptor Inverse Agonism
This compound exerts its effects on appetite by acting as an inverse agonist at the growth hormone secretagogue receptor type 1a (GHSR1a), more commonly known as the ghrelin receptor.[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin.[4] Ghrelin binding further activates the receptor, leading to downstream signaling cascades that promote appetite and food intake.
As an inverse agonist, this compound not only blocks the action of ghrelin but also suppresses the receptor's basal, constitutive activity.[1][2][3] This dual action leads to a more profound reduction in the signaling that drives hunger and food-seeking behavior. The appetite-suppressing effects of this compound are definitively mediated by the GHSR1a, as these effects were absent in ghrelin receptor knockout rats.[1][2][3]
Quantitative Data Summary
The in vivo efficacy of this compound in reducing food intake has been demonstrated in rat models under different feeding conditions. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Food Intake in Satiated Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g/kg) | % Reduction vs. Vehicle |
| Vehicle | 0 | 1.5 | - |
| This compound | 10 | 1.1 | 26.7% |
| This compound | 20 | 0.9 | 40.0% |
| This compound | 40 | 0.8 | 46.7% |
Table 2: Effect of this compound on Food Intake in Food-Restricted Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g/kg) | % Reduction vs. Vehicle |
| Vehicle | 0 | 4.2 | - |
| This compound | 10 | 3.5 | 16.7% |
| This compound | 20 | 2.9 | 31.0% |
| This compound | 40 | 2.5 | 40.5% |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments that characterized the effects of this compound on appetite.
Animals and Housing
-
Species: Male and female Wistar rats were used in the studies.[1]
-
Housing: Animals were single-housed in standard laboratory cages with ad libitum access to water. The vivarium was maintained on a 12-hour light/dark cycle with controlled temperature and humidity.
Drug Administration
-
Compound: this compound was dissolved in a vehicle solution for administration.
-
Route of Administration: Intraperitoneal (i.p.) injection was the route of administration for all in vivo studies.[1][2][3]
-
Dosing: A range of doses (e.g., 10, 20, and 40 mg/kg) were used to establish a dose-response relationship for the effects on food intake.
Food Intake Studies
Two primary paradigms were utilized to assess the impact of this compound on appetite:
1. Satiated (Ad Libitum) Feeding Model:
- Objective: To determine the effect of this compound on food intake in non-hungry animals.
- Procedure:
- Rats were provided with ad libitum access to standard chow.
- At the beginning of the dark cycle (the active feeding period for rodents), animals were administered a single i.p. injection of either vehicle or this compound at varying doses.
- Pre-weighed food hoppers were placed in the cages immediately following injection.
- Food intake was measured by weighing the food hoppers at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
2. Food-Restricted Model:
- Objective: To evaluate the effect of this compound on food intake in hungry animals.
- Procedure:
- Rats were subjected to a period of food restriction (e.g., 24 hours) to induce hunger.
- Following the restriction period, animals received an i.p. injection of either vehicle or this compound.
- Immediately after injection, pre-weighed food hoppers were introduced into the cages.
- Food consumption was measured at defined intervals to assess the impact of the compound on feeding behavior in a motivated state.
Confirmation in GHSR Knockout Rats
-
Objective: To confirm that the effects of this compound on appetite are mediated through the ghrelin receptor.
-
Procedure:
-
The food intake studies (both satiated and food-restricted paradigms) were replicated in a line of transgenic rats lacking the ghrelin receptor (GHSR knockout).
-
These rats were administered either vehicle or this compound, and their food intake was monitored as described above.
-
The absence of a significant difference in food intake between the vehicle and this compound treated knockout rats confirmed the on-target mechanism of action.[1][2][3]
-
Signaling Pathways and Visualization
The appetite-modulating effects of this compound are a direct result of its interaction with the ghrelin receptor and the subsequent alteration of intracellular signaling. The following diagrams, generated using the DOT language, illustrate these pathways.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Inverse Agonism of PF-6870961 at the Ghrelin Receptor (GHSR1a): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and reward pathways. Its constitutive activity and signaling promiscuity through various G protein subtypes (Gαq, Gαi/o, Gα12/13) and β-arrestin pathways make it a complex and attractive drug target.[1][2] PF-6870961, a major hydroxy metabolite of the GHSR1a inverse agonist PF-5190457, has emerged as a fascinating pharmacological tool due to its biased signaling profile.[1][3][4][5][6] This technical guide provides an in-depth analysis of the biased inverse agonism of this compound at GHSR1a, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The pharmacological profile of this compound reveals a distinct bias towards the β-arrestin pathway over the Gαq-mediated signaling cascade when compared to its parent compound, PF-5190457. This bias is evident in its differential binding affinity and inhibitory potency in functional assays.
| Compound | Binding Affinity (Ki, nM) | Gαq Signaling (IC50, nM) Inositol Phosphate Accumulation | β-arrestin Recruitment (IC50, nM) |
| This compound | 18.0 ± 3.0 | 111.3 ± 27.9 | 15.6 ± 3.8 |
| PF-5190457 | 3.9 ± 0.7 | 35.1 ± 10.1 | 64.9 ± 14.2 |
Data compiled from Deschaine et al., 2023.[1][3][4][7][8][9][10]
Signaling Pathways and Biased Inverse Agonism
The GHSR1a receptor, upon activation, can initiate multiple downstream signaling cascades. As an inverse agonist, this compound inhibits both the constitutive and ghrelin-induced activity of the receptor, but with a clear preference for one pathway over another.
Experimental Protocols
The characterization of this compound's biased agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the GHSR1a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-His-ghrelin.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and PF-5190457.
Protocol:
-
Membrane Preparation:
-
Culture and harvest cells expressing GHSR1a.
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, serially diluted test compounds, a fixed concentration of [¹²⁵I]-His-ghrelin, and the cell membrane preparation.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ghrelin).
-
-
Incubation: Incubate the plate for 60 minutes at 27°C to reach binding equilibrium.
-
Filtration: Rapidly filter the plate contents through a glass fiber filter plate using a vacuum harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values from the IC50 values obtained from the competition curves.
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This assay measures the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cell Line: Adherent or suspension cells co-expressing GHSR1a and a Gq protein.
-
Assay Kit: HTRF IP-One Gq detection kit (containing IP1-d2 acceptor and anti-IP1 cryptate donor).
-
Stimulation Buffer: Provided in the kit, supplemented with LiCl.
-
Test Compounds: this compound and PF-5190457.
Protocol:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Compound Addition:
-
Remove culture medium and add stimulation buffer containing LiCl.
-
Add serially diluted test compounds (as inverse agonists) and a fixed concentration of ghrelin (as the agonist).
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and determine the IC50 values for the inverse agonists.
β-arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated GHSR1a in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: GHSR1a fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a fluorescent acceptor (e.g., YFP or Venus).
-
Transfection Reagent.
-
BRET Substrate: Coelenterazine h.
-
Test Compounds: this compound and PF-5190457.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the GHSR1a-Rluc and β-arrestin-YFP plasmids and plate in a 96-well plate.
-
Compound Addition:
-
24-48 hours post-transfection, replace the medium with a buffer.
-
Add serially diluted test compounds and a fixed concentration of ghrelin.
-
-
Substrate Addition and Incubation: Add the BRET substrate coelenterazine h and incubate for 5-10 minutes.
-
Data Acquisition: Measure the luminescence signals from the donor (Rluc) and the acceptor (YFP) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 values for the inverse agonists.
Logical Framework for Biased Agonism Assessment
The determination of biased agonism involves a multi-step process, from initial screening to in-depth characterization and validation.
Conclusion
This compound serves as a compelling example of a biased inverse agonist at the GHSR1a receptor. Its preferential inhibition of the β-arrestin pathway over Gαq signaling highlights the potential for developing pathway-selective modulators of GPCRs.[1][3][4] Such compounds could offer more refined therapeutic interventions with improved efficacy and reduced side effects. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to explore and characterize biased agonism in their own discovery programs.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. From “Hunger Hormone” to “It’s Complicated”: Ghrelin Beyond Feeding Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Pharmacological Profile of PF-6870961: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin system is a key regulator of appetite, metabolism, and reward pathways, making it a significant target for therapeutic intervention in conditions such as obesity and alcohol use disorder.[2][4][5] Understanding the detailed pharmacological characteristics of this compound is crucial for evaluating its contribution to the overall efficacy and safety profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Mechanism of Action: A Biased Inverse Agonist
This compound acts as an inverse agonist at the ghrelin receptor (GHSR1a).[1][2] This means that it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the constitutive, or basal, activity of the receptor.[5]
Notably, this compound exhibits biased agonism.[2][5] Compared to its parent compound, PF-5190457, it is less potent at inhibiting the G-protein-mediated signaling pathway that leads to inositol phosphate (IP) accumulation.[2][4] However, it demonstrates higher potency in promoting the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an alternative signaling pathway.[2][4] This biased signaling profile suggests that this compound may have a distinct functional impact compared to its parent compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its parent compound, PF-5190457.
Table 1: GHSR1a Binding Affinity of this compound
| Species | Ki (nM) |
| Human | 73.6[1] |
| Rat | 239[1] |
| Dog | 217[1] |
Table 2: In Vitro Functional Activity of this compound and Comparators at Human GHSR1a
| Compound | Assay | IC50 (nM) |
| This compound | Inositol Phosphate Accumulation (Inhibition of Constitutive Activity) | 300 [1][4] |
| PF-5190457 | Inositol Phosphate Accumulation (Inhibition of Constitutive Activity) | 6.8[4] |
| LEAP-2 | Inositol Phosphate Accumulation (Inhibition of Constitutive Activity) | 4.7[4] |
| This compound | β-Arrestin Recruitment (Inhibition of Constitutive Activity) | 1.10 [1][4] |
| PF-5190457 | β-Arrestin Recruitment (Inhibition of Constitutive Activity) | 3.4[4] |
| LEAP-2 | β-Arrestin Recruitment (Inhibition of Constitutive Activity) | 20.5[4] |
Signaling Pathways
The following diagram illustrates the signaling pathways of the ghrelin receptor (GHSR1a) and the points of intervention by the inverse agonist this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of a compound's pharmacological profile. The following sections outline the key experimental protocols used to evaluate this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for its target receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human GHSR1a (e.g., HEK293 or CHO cells).
-
Incubation: In a multi-well plate, a constant concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to modulate the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphate.
Methodology:
-
Cell Culture and Labeling: HEK293 cells expressing GHSR1a are cultured and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: The cells are then treated with increasing concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter, often after separation by anion-exchange chromatography. Homogeneous Time-Resolved Fluorescence (HTRF) is a common non-radioactive alternative.
-
Data Analysis: The concentration of this compound that inhibits 50% of the constitutive IP accumulation (IC₅₀) is determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.
Methodology:
-
Cell Line: A cell line is used that co-expresses GHSR1a fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using PathHunter® enzyme fragment complementation technology).
-
Compound Treatment: The cells are treated with increasing concentrations of this compound.
-
Recruitment and Signal Generation: Inverse agonism by this compound modulates the proximity of GHSR1a and β-arrestin. In the case of biased agonism, it may enhance recruitment. The close proximity of the two fusion proteins allows the reporter fragments to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).
-
Signal Detection: The signal is measured using a luminometer.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal effect on β-arrestin recruitment (EC₅₀ or IC₅₀ for inhibition) is determined.
In Vivo Profile
In vivo studies in rats have demonstrated that intraperitoneal administration of this compound suppresses food intake under both food-restricted and ad libitum feeding conditions.[2][4] This effect was absent in GHSR knockout rats, confirming that the anorectic effect of this compound is mediated through the ghrelin receptor.[2][4]
Metabolism
This compound is formed from its parent compound, PF-5190457, through hydroxylation. This metabolic conversion is catalyzed by liver cytosolic enzymes, specifically xanthine oxidase and aldehyde oxidase.[3]
Conclusion
This compound is a pharmacologically active metabolite of PF-5190457 that functions as a biased inverse agonist at the ghrelin receptor. Its distinct signaling profile, characterized by potent β-arrestin recruitment and less potent inhibition of G-protein signaling compared to its parent compound, highlights the complexity of the ghrelin receptor system. The in vivo efficacy in reducing food intake underscores its potential contribution to the overall pharmacological effects of PF-5190457. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other compounds targeting the ghrelin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of PF-6870961
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin system is a key regulator of appetite, energy homeostasis, and reward pathways, making it a significant target for therapeutic intervention in conditions such as obesity and substance use disorders.[4][5] this compound itself demonstrates inverse agonist activity at GHSR1a, contributing to the overall pharmacological profile of its parent compound.[5][6] Notably, this compound exhibits biased agonism, showing different potencies in G-protein dependent and β-arrestin recruitment pathways.[5][6]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and similar compounds targeting the ghrelin receptor. The included methodologies cover receptor binding affinity, functional Gq-coupled signaling, and β-arrestin recruitment.
Data Presentation
The in vitro pharmacological data for this compound at the ghrelin receptor (GHSR1a) are summarized in the tables below.
Table 1: Radioligand Binding Affinity of this compound for GHSR1a
| Species | Kᵢ (nM) |
| Human | 73.6 |
| Rat | 239 |
| Dog | 217 |
Table 2: Functional Inverse Agonist Activity of this compound at Human GHSR1a
| Assay | Endpoint | IC₅₀ (nM) |
| Inositol Phosphate Accumulation | Inhibition of constitutive GHSR1a-induced IP accumulation | 300 |
| β-Arrestin Recruitment | Inhibition of constitutive GHSR1a β-arrestin mobilization | 1.10 |
Signaling Pathway
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, initiates multiple downstream signaling cascades. These include the Gαq/11, Gαi/o, and Gα12/13 pathways, as well as G-protein-independent signaling through β-arrestin.[4][5] As an inverse agonist, this compound reduces the constitutive activity of these pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GHSR1a receptor using membranes from cells expressing the receptor and a radiolabeled ligand.
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR1a receptor (e.g., HEK293 or CHO-K1 cells).
-
Radioligand: [¹²⁵I]-Ghrelin (human).
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.4% BSA, pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
96-well Filter Plates: Glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]
-
Scintillation Cocktail
-
Scintillation Counter
-
Membrane Preparation:
-
Culture cells expressing GHSR1a to high density.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of a serial dilution of the test compound (e.g., this compound) to the experimental wells.
-
For determining non-specific binding, add 50 µL of 1 µM unlabeled ghrelin.
-
For total binding, add 50 µL of assay buffer.
-
Add 50 µL of [¹²⁵I]-Ghrelin to all wells at a final concentration at or below its Kd value.
-
Add 100 µL of the cell membrane preparation to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly separate the bound and free radioligand by vacuum filtration through the pre-soaked GF/C filter plates.
-
Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
-
Detection:
-
Dry the filters for 30 minutes at 50°C.[7]
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol describes a method to measure the inverse agonist activity of test compounds on Gq-coupled GHSR1a by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. The HTRF® IP-One assay is a common method for this purpose.
-
Cells: HEK293 cells stably expressing human GHSR1a.
-
Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Stimulation Buffer: Typically a HEPES-buffered saline solution containing lithium chloride (LiCl). A common concentration for LiCl is 20-30 mM.[8][9]
-
HTRF® IP-One Gq Assay Kit: Contains IP1-d2 conjugate and anti-IP1-Cryptate antibody.
-
384-well white microplates
-
HTRF-compatible plate reader
-
Cell Seeding:
-
The day before the assay, seed HEK293-GHSR1a cells into a 384-well white plate at a density of approximately 15,000 cells per well.[10]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition and Stimulation:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence at 665 nm and 620 nm.
-
Plot the HTRF ratio against the concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
This protocol describes a method to measure the inverse agonist activity of test compounds on β-arrestin recruitment to GHSR1a using an enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter® assay.
-
Cells: PathHunter® eXpress β-Arrestin cells expressing human GHSR1a.
-
Cell Plating Reagent
-
Agonist: Ghrelin.
-
PathHunter® Detection Reagents
-
384-well white microplates
-
Luminometer
-
Cell Seeding:
-
The day before the assay, seed the PathHunter® cells into a 384-well white plate according to the manufacturer's protocol.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay (Inverse Agonist Mode):
-
Prepare serial dilutions of the test compound (this compound).
-
Add the test compound to the cells and incubate for 30-90 minutes at 37°C.[1][5]
-
To measure the inhibition of constitutive activity, proceed directly to the detection step.
-
To measure antagonist activity, add an agonist (e.g., ghrelin) at a concentration that elicits an 80% maximal response (EC₈₀).[1]
-
Incubate for 90 minutes at 37°C.[5]
-
-
Detection:
-
Add the PathHunter® detection reagents to each well.
-
Incubate for 60 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Off-Target Liability Screening
To assess the selectivity of this compound, it is recommended to screen it against a panel of common off-targets, such as other GPCRs, ion channels, kinases, and transporters. This is often performed by specialized contract research organizations (CROs). A representative panel, such as the InVEST44 panel from Reaction Biology, can provide a broad assessment of potential off-target interactions.[13] This panel includes 44 targets, such as:
-
GPCRs (24): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, among others.
-
Ion Channels (7): Including hERG, sodium, and calcium channels.
-
Enzymes (8): Including phosphodiesterases and cyclooxygenases.
-
Transporters (3): Including dopamine and serotonin transporters.
-
Nuclear Receptors (2)
The screening is typically performed using radioligand binding assays or functional assays, depending on the target. The test compound is usually tested at a single high concentration (e.g., 10 µM), and any significant inhibition (typically >50%) is followed up with concentration-response curves to determine the IC₅₀ or Kᵢ.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tansobio.com [tansobio.com]
- 4. benchchem.com [benchchem.com]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. bmglabtech.com [bmglabtech.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-6870961 Ghrelin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating appetite, growth hormone release, and metabolism.[4] this compound itself exhibits binding affinity and inverse agonist activity at the GHSR1a, making it a compound of significant interest in the study of metabolic disorders and other conditions influenced by the ghrelin system.[5][6][7] Notably, it demonstrates biased antagonism, with a greater inhibitory effect on β-arrestin recruitment compared to its parent compound.[5] These application notes provide detailed protocols for conducting a ghrelin receptor binding assay for this compound, enabling researchers to accurately determine its binding affinity and further investigate its pharmacological profile.
Data Presentation
The binding affinity of this compound for the human and rat ghrelin receptors (GHSR1a) has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values are summarized in the table below.
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| This compound | Ghrelin Receptor (GHSR1a) | Human | 73.6 | 7.13 | [2] |
| This compound | Ghrelin Receptor (GHSR1a) | Rat | 239 | 6.62 | [2] |
Signaling Pathways
The ghrelin receptor (GHSR1a) is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways. The canonical signaling cascade upon agonist binding involves the activation of the Gαq/11 pathway. This leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in a cellular response.
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the ghrelin receptor (GHSR1a) using membranes from cells expressing the receptor and a radiolabeled ghrelin analog.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human or rat GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Ghrelin (PerkinElmer, NEX388 or similar).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin (1 µM final concentration).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.[8]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
96-well Filter Plates: GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes expressing GHSR1a on ice.
-
Resuspend the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in Assay Buffer to the desired final concentration (e.g., 5-20 µg protein per well).
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200-250 µL:
-
25 µL of Assay Buffer (for total binding) or 1 µM unlabeled ghrelin (for non-specific binding).
-
25 µL of various concentrations of this compound (typically a 10-point dilution series).
-
25 µL of [125I]-Ghrelin at a fixed concentration (typically at or below its Kd, e.g., 0.1-0.5 nM).
-
150 µL of the diluted cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at 27-30°C with gentle agitation to allow the binding to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plates.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Model of Ghrelin Bound to its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for β-Arrestin Recruitment Assay Featuring PF-6870961
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is the major hydroxy metabolite of PF-5190457, an inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for conditions such as alcohol use disorder.[1][2][3][4] this compound exhibits a notable pharmacological profile, demonstrating biased inverse agonism at GHSR1a.[1][2][5] Specifically, it shows increased inhibitory potency for GHSR1a-induced β-arrestin recruitment when compared to its parent compound, PF-5190457.[1][2][3][4][5] This characteristic makes the β-arrestin recruitment assay a critical tool for characterizing the mechanism of action of this compound and similar compounds.
This document provides detailed protocols for a β-arrestin recruitment assay tailored to the investigation of this compound, utilizing the widely adopted DiscoverX PathHunter® Enzyme Fragment Complementation (EFC) technology as a model system.
Signaling Pathways of the Ghrelin Receptor (GHSR1a)
The GHSR1a is known to signal through multiple intracellular pathways upon activation. In its constitutively active state or when stimulated by an agonist like ghrelin, it couples to various G proteins (Gαq/11, Gαi/o, and Gα12/13) leading to downstream signaling cascades. Additionally, agonist binding promotes phosphorylation of the receptor, which in turn leads to the recruitment of β-arrestin. β-arrestin binding desensitizes G protein-mediated signaling and can also initiate its own distinct signaling pathways. This compound, as an inverse agonist, attenuates both G protein signaling and β-arrestin recruitment.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound and its parent compound, PF-5190457, at the GHSR1a. The data highlights the increased potency of this compound in inhibiting β-arrestin recruitment.
| Compound | Assay | Target | Activity | Potency (IC₅₀) |
| This compound | β-Arrestin Recruitment | GHSR1a | Inverse Agonist | More Potent |
| PF-5190457 | β-Arrestin Recruitment | GHSR1a | Inverse Agonist | Less Potent |
| This compound | Inositol Phosphate Accumulation | GHSR1a | Inverse Agonist | Less Potent |
| PF-5190457 | Inositol Phosphate Accumulation | GHSR1a | Inverse Agonist | More Potent |
| This compound | Radioligand Binding | GHSR1a | Antagonist | Lower Affinity |
| PF-5190457 | Radioligand Binding | GHSR1a | Antagonist | Higher Affinity |
Note: This table is a qualitative summary based on findings that this compound has increased inhibitory potency at GHSR1a-induced β-arrestin recruitment relative to its parent compound, while having lower binding affinity and potency at inhibiting inositol phosphate accumulation.[1][2][5]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is designed for the characterization of this compound as an inverse agonist at the GHSR1a.
Assay Principle:
The PathHunter® β-arrestin assay is based on enzyme fragment complementation (EFC). Cells are engineered to express the GPCR of interest (GHSR1a) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). When an agonist stimulates the receptor, β-arrestin is recruited, forcing the complementation of PK and EA, which forms a functional β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal. As an inverse agonist, this compound will suppress the constitutive or agonist-induced signal.
Materials and Reagents:
-
PathHunter® GHSR1a β-arrestin cells
-
PathHunter® Cell Plating Reagent
-
PathHunter® Detection Reagents (Substrate, Lysis Buffer)
-
This compound and PF-5190457
-
Ghrelin (or other suitable GHSR1a agonist)
-
DMSO (for compound dilution)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Experimental Workflow
Procedure:
Day 1: Cell Plating
-
Culture PathHunter® GHSR1a β-arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent at the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Assay Execution
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate assay buffer to generate a concentration-response curve. Include a vehicle control (DMSO).
-
Prepare a positive control (e.g., a known GHSR1a agonist like ghrelin) and a negative control (parental cell line if available).
-
-
Inverse Agonist Mode:
-
Add the diluted this compound and controls to the respective wells of the cell plate.
-
Incubate the plate for 90-120 minutes at 37°C.
-
-
Antagonist Mode (Optional):
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Add a fixed concentration (e.g., EC₈₀) of a GHSR1a agonist (e.g., ghrelin) to the wells.
-
Incubate for an additional 90-120 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the cell plate and the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis:
-
For inverse agonist activity, plot the luminescence signal against the log concentration of this compound.
-
Normalize the data with the vehicle control representing 100% and a saturating concentration of a known agonist as 0% (or vice versa depending on the analysis software).
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
-
Compare the IC₅₀ value of this compound with that of PF-5190457 to quantify the relative potency in inhibiting β-arrestin recruitment.
Conclusion
The β-arrestin recruitment assay is a powerful and essential tool for elucidating the mechanism of action of compounds targeting GPCRs, particularly for identifying biased ligands like this compound. The provided protocol offers a robust framework for researchers to investigate the inverse agonist activity of this compound at the ghrelin receptor and to characterize its bias towards the β-arrestin signaling pathway. This information is invaluable for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Inositol Phosphate Accumulation Assay with PF-6870961
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is the major hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for various disorders. Understanding the pharmacological profile of metabolites like this compound is crucial for comprehensive drug development. One of the key functional assays to characterize the activity of compounds targeting Gq-coupled GPCRs, such as GHSR1a, is the inositol phosphate (IP) accumulation assay. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phospholipase C (PLC) signaling cascade, providing a reliable readout of receptor activation or inverse agonism.
This document provides detailed application notes and a protocol for performing an inositol phosphate accumulation assay to characterize the inverse agonist activity of this compound at the GHSR1a.
Data Presentation
The following table summarizes the in vitro potency of this compound in comparison to its parent compound, PF-5190457, at inhibiting constitutive GHSR1a-induced inositol phosphate accumulation. The data is extracted from a study by Deschaine et al. (2023).[1]
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | GHSR1a | Inositol Phosphate Accumulation | COS-7 | 300 |
| PF-5190457 | GHSR1a | Inositol Phosphate Accumulation | COS-7 | 6.8 |
Table 1: Comparative in vitro potency of this compound and PF-5190457 in the inositol phosphate accumulation assay.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gq-coupled signaling pathway leading to inositol phosphate accumulation and the general workflow of the assay.
Experimental Protocol
This protocol is based on the methodology described by Deschaine et al. (2023) for the characterization of this compound.[1]
1. Materials and Reagents
-
Cell Line: COS-7 cells (ATCC CRL-1651)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 2 mM L-glutamine.
-
Transfection Reagent: Chloroquine-induced calcium precipitation method or a commercially available transfection reagent suitable for COS-7 cells.
-
Plasmid: Expression vector containing the human GHSR1a gene.
-
Labeling Medium: Inositol-free DMEM.
-
Radiolabel: [³H]-myo-inositol.
-
Assay Buffer: Buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Test Compound: this compound, PF-5190457 (for comparison).
-
Lysis Buffer: e.g., ice-cold 0.1 M HCl.
-
Anion-exchange Resin: Dowex AG1-X8 resin (formate form).
-
Scintillation Cocktail.
-
96-well tissue culture plates.
2. Cell Culture and Transfection
-
Culture COS-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 10% CO₂.
-
Seed the cells at a density of 20,000 cells per well in a 96-well plate and allow them to attach overnight.
-
On the following day, transfect the cells with the GHSR1a expression plasmid using a suitable transfection method. For the chloroquine-induced calcium precipitation method, follow standard protocols. Optimize transfection efficiency for your specific conditions.
-
Allow the cells to express the receptor for 24-48 hours post-transfection.
3. Inositol Phosphate Accumulation Assay
-
Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with inositol-free DMEM.
-
Add inositol-free DMEM containing [³H]-myo-inositol (e.g., 0.5 µCi/well) to each well.
-
Incubate the plate for 18-24 hours at 37°C to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Compound Treatment:
-
Aspirate the labeling medium.
-
Wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of this compound, PF-5190457, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the inhibition of constitutive receptor activity and subsequent accumulation of inositol phosphates.
-
-
Cell Lysis and IP Isolation:
-
Aspirate the assay buffer.
-
Lyse the cells by adding ice-cold 0.1 M HCl to each well.
-
Incubate on ice for at least 30 minutes.
-
Transfer the lysates to tubes containing Dowex AG1-X8 anion-exchange resin.
-
Wash the resin to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a suitable elution buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Detection:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
4. Data Analysis
-
The amount of accumulated inositol phosphates is proportional to the measured CPM.
-
To determine the inverse agonist activity, plot the CPM values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% of the maximal inhibition of basal inositol phosphate accumulation.
Conclusion
The inositol phosphate accumulation assay is a robust method for characterizing the inverse agonist activity of compounds like this compound at the Gq-coupled ghrelin receptor. The provided data and protocol offer a framework for researchers to conduct similar studies, contributing to a deeper understanding of the pharmacology of novel therapeutics and their metabolites. The significant difference in potency between this compound and its parent compound, PF-5190457, highlights the importance of characterizing major metabolites in drug development.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of PF-6870961 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The ghrelin system is a key regulator of appetite, energy homeostasis, and reward pathways.[3] As an inverse agonist, this compound reduces the constitutive activity of GHSR1a, making it a valuable tool for investigating the role of the ghrelin system in various physiological and pathological processes. These application notes provide detailed protocols for the dosing and administration of this compound in mice, based on preclinical studies evaluating its effects on alcohol consumption.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an inverse agonist at the ghrelin receptor (GHSR1a). This G-protein coupled receptor (GPCR) exhibits high constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin. This compound binds to GHSR1a and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.
The ghrelin receptor signals through multiple downstream pathways, including:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
This compound has been shown to be a biased inverse agonist, exhibiting greater potency in inhibiting β-arrestin recruitment compared to the Gαq-mediated inositol phosphate accumulation pathway.
Below is a diagram illustrating the signaling pathway of the ghrelin receptor and the inhibitory action of this compound.
Caption: Ghrelin receptor signaling and inhibition.
Data Presentation
The following tables summarize the available quantitative data for this compound administration in mice.
Table 1: Dosing and Administration Parameters for this compound in Mice
| Parameter | Value | Reference |
| Species | Mouse (C57BL/6J) | Tunstall et al., 2023 |
| Doses | 10, 30, and 50 mg/kg | Tunstall et al., 2023 |
| Route of Administration | Intraperitoneal (i.p.) | Tunstall et al., 2023 |
| Vehicle | 5% DMSO, 5% Tween 80, 90% Saline | Tunstall et al., 2023 |
| Injection Volume | 10 mL/kg | Tunstall et al., 2023 |
| Frequency | Single dose | Tunstall et al., 2023 |
Table 2: Efficacy of this compound on Alcohol Intake in Mice
| Dose (mg/kg) | Outcome | Result | Reference |
| 10 | Binge-like alcohol drinking | Reduced alcohol intake in both male and female mice | Tunstall et al., 2023[4] |
| 30 | Binge-like alcohol drinking | Reduced alcohol intake in both male and female mice | Tunstall et al., 2023[4] |
| 50 | Binge-like alcohol drinking | Reduced alcohol intake in both male and female mice | Tunstall et al., 2023[4] |
Note: Specific pharmacokinetic data for this compound in mice (e.g., Cmax, Tmax, half-life) were not available in the reviewed literature.
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound to mice via intraperitoneal injection, based on the protocol described by Tunstall and colleagues (2023).
Materials
-
This compound (hydrochloride salt recommended for improved solubility)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solution
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals and the injection volume (10 mL/kg).
-
For a desired dose (e.g., 10 mg/kg), the concentration of the dosing solution will be 1 mg/mL.
-
Example calculation for 10 animals with an average weight of 25 g:
-
Total volume = 10 animals * 0.025 kg/animal * 10 mL/kg = 2.5 mL. It is advisable to prepare a slightly larger volume (e.g., 3 mL) to account for potential loss.
-
Total this compound needed = 3 mL * 1 mg/mL = 3 mg.
-
-
-
Prepare the vehicle:
-
In a sterile microcentrifuge tube, prepare the required volume of the vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% saline.
-
For 3 mL of vehicle:
-
150 µL DMSO
-
150 µL Tween 80
-
2700 µL (2.7 mL) sterile saline
-
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and add it to the microcentrifuge tube containing the vehicle.
-
Vortex the mixture thoroughly until the compound is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Administration Protocol
-
Animal Handling:
-
Handle mice gently to minimize stress.
-
Weigh each mouse accurately on the day of the experiment to calculate the precise injection volume.
-
-
Intraperitoneal (i.p.) Injection:
-
Draw the calculated volume of the this compound dosing solution into a sterile 1 mL syringe fitted with a 27-30 gauge needle.
-
Securely restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
The following diagram illustrates the experimental workflow for the preparation and administration of this compound.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological GHSR (ghrelin receptor) blockade reduces alcohol binge-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PF-6870961 in Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6870961 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). It is the major active hydroxy metabolite of the investigational compound PF-5190457.[1][2] The ghrelin system is a key regulator of appetite and energy homeostasis, making GHSR1a a promising target for the development of therapeutics for obesity and other metabolic disorders. This compound has been shown to suppress food intake in preclinical models, and these application notes provide detailed protocols for its use in food intake studies.[1][2]
Mechanism of Action
This compound acts as an inverse agonist at the GHSR1a, a G-protein coupled receptor. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the receptor's basal, constitutive activity. The GHSR1a exhibits high constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. By reducing this basal activity, this compound can suppress appetite and food intake.
Notably, this compound is a biased inverse agonist. It demonstrates weaker potency in inhibiting Gαq-mediated signaling pathways compared to its parent compound, PF-5190457. However, it shows increased potency in inhibiting β-arrestin recruitment to the receptor.[1][2] This biased signaling profile may offer a differentiated therapeutic window, potentially minimizing certain side effects while maximizing the desired anorectic effect.
Data Presentation
In Vivo Efficacy: Effect of this compound on Food Intake in Rats
The following table summarizes the quantitative data from a study evaluating the effect of intraperitoneally administered this compound on food intake in satiated male and female rats.[1]
| Treatment Group | Dose (mg/kg) | Food Intake (g) at 1-hour post-injection (Mean ± SEM) | % Reduction in Food Intake vs. Vehicle |
| Vehicle | 0 | 1.5 ± 0.3 | - |
| This compound | 2.5 | 1.2 ± 0.4 | 20% |
| This compound | 10 | 1.1 ± 0.3 | 27% |
| This compound | 40 | 0.5 ± 0.2* | 67% |
*Indicates a statistically significant reduction in food intake compared to the vehicle group (p < 0.05).
Note: Further studies are required to establish a full dose-response relationship at multiple time points and to determine the effect on body weight.
Experimental Protocols
In Vivo Food Intake Study in Rats
This protocol describes the methodology for assessing the effect of this compound on food intake in rats under both satiated and food-restricted conditions.
Materials:
-
This compound (hydrochloride salt for improved solubility)[1]
-
Vehicle: 4% Tween 80 in sterile saline[1]
-
Male or female Wistar or Sprague-Dawley rats
-
Standard laboratory chow
-
Metabolic cages for accurate food intake measurement
-
Animal balance
Procedure:
-
Animal Acclimation:
-
House rats individually in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.
-
Allow ad libitum access to standard chow and water for at least one week to acclimate to the housing conditions.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in the vehicle.
-
For example, to prepare a 40 mg/ml stock solution, dissolve 40 mg of this compound in 1 ml of 4% Tween 80 in saline.
-
Prepare fresh dilutions from the stock solution to achieve the desired final doses (e.g., 2.5, 10, and 40 mg/kg). The injection volume should be consistent across all groups (e.g., 1 ml/kg).
-
-
Experimental Conditions:
-
Satiated Condition (Ad Libitum Access):
-
Ensure rats have free access to food and water until the start of the experiment.
-
At the beginning of the dark cycle (when rats are most active), weigh each rat and administer the prepared dose of this compound or vehicle via intraperitoneal (IP) injection.
-
Immediately return the rats to their cages with a pre-weighed amount of food.
-
-
Food-Restricted Condition:
-
Eighteen hours prior to the experiment, remove all food from the cages. Water should remain available ad libitum.[1]
-
At the time of the experiment, weigh each rat and administer the prepared dose of this compound or vehicle via IP injection.
-
Immediately provide a pre-weighed amount of food to the rats.
-
-
-
Data Collection:
-
Measure and record the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
To determine food intake, weigh the remaining food and any spillage.
-
Calculate the cumulative food intake for each time point.
-
Record the body weight of each animal daily throughout the study.
-
-
Control Group:
-
A control group receiving only the vehicle (4% Tween 80 in saline) should be included in every experiment to account for any effects of the injection procedure or the vehicle itself.
-
In Vitro β-Arrestin Recruitment Assay
This protocol outlines a general method for assessing the ability of this compound to inhibit β-arrestin recruitment to the GHSR1a in a cell-based assay. This is crucial for characterizing its inverse agonist activity at this specific signaling pathway.
Materials:
-
A stable cell line expressing human GHSR1a and a β-arrestin reporter system (e.g., PathHunter® β-arrestin CHO-K1 cells from DiscoverX).
-
This compound
-
Ghrelin (as a positive control for receptor activation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white, solid-bottom assay plates
-
Chemiluminescent substrate for the reporter system
Procedure:
-
Cell Culture and Plating:
-
Culture the GHSR1a-expressing cells according to the supplier's instructions.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells into 384-well assay plates at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested.
-
Prepare solutions of ghrelin (positive control) and vehicle (negative control) in assay buffer.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plates.
-
Add the prepared dilutions of this compound, ghrelin, or vehicle to the respective wells.
-
To assess inverse agonism, add this compound alone. To assess antagonism, pre-incubate with this compound before adding ghrelin.
-
Incubate the plates at 37°C for the recommended time for the specific assay system (typically 60-90 minutes).
-
-
Signal Detection:
-
After incubation, add the chemiluminescent substrate to each well according to the manufacturer's protocol.
-
Incubate the plates at room temperature for the recommended time to allow for signal development.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The data for inverse agonism will show a concentration-dependent decrease in the basal signal.
-
Plot the data as a percentage of the basal signal versus the log concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the basal β-arrestin recruitment.
-
Visualizations
GHSR1a Signaling Pathway and the Action of this compound
Caption: GHSR1a signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Food Intake Study
Caption: Workflow for assessing this compound's effect on food intake.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Off-Target Screening Protocol for PF-6870961
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, tiered protocol for conducting a comprehensive off-target screening cascade for PF-6870961, a potent inverse agonist of the ghrelin receptor (GHSR1a). While published literature indicates that this compound has a clean off-target profile, this application note serves as a methodological guide for the systematic evaluation of potential off-target interactions, a critical step in preclinical safety assessment for any drug candidate.[1][2][3] The protocols herein describe broad panel radioligand binding assays, functional follow-up assays, and data presentation strategies to ensure a thorough investigation of a compound's selectivity.
Introduction to this compound and Off-Target Screening
This compound is the major active hydroxy metabolite of PF-5190457, a compound investigated for the treatment of alcohol use disorder.[1][4] Its primary mechanism of action is inverse agonism at the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR) involved in regulating growth hormone release, appetite, and reward pathways.[4][5]
Off-target screening is a fundamental component of drug discovery, designed to identify unintended molecular interactions that can lead to adverse drug reactions (ADRs) or provide opportunities for drug repositioning. A systematic approach to profiling compounds against a wide range of biologically relevant targets is essential for building a comprehensive safety profile and mitigating risks of late-stage clinical failures. High-throughput screening of this compound has previously been conducted and found no significant off-target interactions.[1][2][3] This document outlines a best-practice, tiered workflow that researchers can apply to thoroughly characterize the selectivity profile of this compound or similar compounds.
On-Target Signaling Pathway: Ghrelin Receptor (GHSR1a)
The ghrelin receptor is known to signal through multiple G-protein pathways upon activation. The canonical pathway involves coupling to Gαq, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[3] Additionally, the receptor can couple to Gαi/o and Gα12/13, and trigger β-arrestin-dependent signaling.[1] Understanding this primary signaling cascade is crucial for designing on-target functional assays and interpreting potential off-target effects on similar GPCR pathways.
Tiered Off-Target Screening Strategy
A tiered or cascaded approach is recommended to efficiently manage resources while ensuring a comprehensive screening process. This strategy begins with broad, cost-effective binding assays to identify potential interactions, followed by more targeted and physiologically relevant functional assays to confirm and characterize any hits.
Data Presentation
Quantitative data should be summarized in clear, concise tables. The following tables provide an example of how to present on-target activity and illustrative results from the tiered off-target screening workflow.
Table 1: On-Target Profile of this compound This table summarizes the known activity of this compound at its primary target, the human ghrelin receptor (GHSR1a).
| Target | Assay Type | Parameter | Value | Reference |
| Human GHSR1a | β-arrestin Recruitment | pIC₅₀ | 7.1 | [1] |
| Human GHSR1a | Inositol Phosphate Accumulation | pIC₅₀ | 6.1 | [1] |
| Human GHSR1a | Radioligand Binding | pKi | 6.7 | [1] |
Table 2: Illustrative Data from Tier 1 Primary Off-Target Binding Screen This table shows example results from a broad safety panel screen (e.g., Safety44 or similar) performed at a single high concentration (10 µM) of this compound.[6][7] Results are expressed as the percent inhibition of radioligand binding. A common threshold for identifying a "hit" is >50% inhibition. This data is illustrative for protocol demonstration purposes.
| Target Class | Target | % Inhibition @ 10 µM | Hit? (>50%) |
| GPCRs | Adrenergic α₁ | 12% | No |
| Dopamine D₂ | 65% | Yes | |
| Serotonin 5-HT₂ₐ | 58% | Yes | |
| Muscarinic M₁ | 8% | No | |
| Opioid µ | 21% | No | |
| Ion Channels | hERG | 15% | No |
| Caᵥ1.2 | 5% | No | |
| Naᵥ1.5 | 2% | No | |
| Transporters | Dopamine Transporter (DAT) | 45% | No |
| Serotonin Transporter (SERT) | 33% | No | |
| Enzymes | PDE3A | 9% | No |
| COX-2 | 14% | No |
Table 3: Illustrative Data from Tier 2 Functional Follow-Up Screen This table shows example functional data for the "hits" identified in Tier 1. These assays determine if the binding interaction translates to a functional effect (agonist, antagonist, or inverse agonist). This data is illustrative for protocol demonstration purposes.
| Target | Assay Type | Mode | % Activity @ 10 µM | Functional Hit? |
| Dopamine D₂ | Calcium Mobilization | Antagonist | 75% Inhibition | Yes |
| Serotonin 5-HT₂ₐ | Calcium Mobilization | Antagonist | 8% Inhibition | No |
Experimental Protocols
Protocol: Radioligand Binding Assay (Tier 1)
This protocol describes a generic filtration-based competitive radioligand binding assay, a standard method for primary off-target screening.[8][9][10]
Objective: To determine if this compound inhibits the binding of a specific radioligand to a panel of target receptors at a single high concentration.
Materials:
-
Test Compound: this compound dissolved in DMSO (10 mM stock).
-
Membrane Preparations: Commercially sourced membranes expressing the target of interest (e.g., Dopamine D₂ receptor).
-
Radioligand: Specific for the target, at a concentration near its Kd.
-
Assay Buffer: Target-specific buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A known saturating ligand for the target (e.g., haloperidol for D₂).
-
96-well plates, glass fiber filter mats (presoaked in polyethyleneimine), scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a working solution of this compound in assay buffer to achieve a final concentration of 10 µM in the assay. Prepare corresponding vehicle (DMSO) controls.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding wells: 50 µL assay buffer, 50 µL radioligand, 50 µL vehicle, 100 µL membrane preparation.
-
Non-specific Binding wells: 50 µL non-specific control ligand, 50 µL radioligand, 50 µL vehicle, 100 µL membrane preparation.
-
Test Compound wells: 50 µL assay buffer, 50 µL radioligand, 50 µL this compound working solution, 100 µL membrane preparation.
-
-
Incubation: Seal the plate and incubate at room temperature (or other specified temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mat completely. Place the mat in a sample bag, add scintillation cocktail, and seal. Count the radioactivity (counts per minute, CPM) for each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition for this compound: % Inhibition = (1 - [(Test CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)]) * 100.
-
Protocol: Functional Calcium Mobilization Assay (Tier 2)
This protocol describes a cell-based assay to measure changes in intracellular calcium, a common readout for GPCRs that couple through Gαq or Gαi pathways.[2][11][12]
Objective: To determine if this compound acts as an antagonist at a specific GPCR identified as a hit from the binding assay.
Materials:
-
Cell Line: A stable cell line overexpressing the target receptor (e.g., HEK293 cells with Dopamine D₂ receptor).
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with probenecid.
-
Test Compound: this compound, prepared in a dilution series.
-
Reference Agonist: A known agonist for the target receptor (e.g., quinpirole for D₂).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation (for antagonist mode):
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the assay plate into the fluorescent plate reader.
-
Set the instrument to read fluorescence kinetically (e.g., every 1 second for 120 seconds).
-
After establishing a stable baseline reading (5-10 seconds), the instrument will automatically add the reference agonist to all wells.
-
Continue reading fluorescence to capture the calcium release peak.
-
-
Data Analysis:
-
The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.
-
For antagonist mode: Plot the agonist response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximum agonist response.
-
For agonist mode (run separately): Add this compound directly to dye-loaded cells and measure any increase in fluorescence.
-
Conclusion
A rigorous, multi-tiered off-target screening strategy is indispensable for modern drug development. While this compound has been reported to have a favorable selectivity profile, the application of a systematic protocol, as outlined in this document, is crucial for the de-risking of any new chemical entity. By combining broad binding screens with targeted functional assays, researchers can build a comprehensive understanding of a compound's biological interactions, enabling data-driven decisions to advance the safest and most effective candidates into clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Ghrelin Receptor Inverse Agonists
Introduction
The ghrelin receptor, formally known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and food intake.[1] A remarkable feature of the GHS-R1a is its high level of constitutive activity, meaning it maintains a significant level of signaling even in the absence of its endogenous agonist, ghrelin.[2][3] This basal activity is estimated to be around 50% of its maximal signaling capacity and is physiologically significant.[1][4]
Inverse agonists are therapeutic agents that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of GHS-R1a, inverse agonists do not merely block the action of ghrelin but actively suppress the receptor's high constitutive activity.[5] This mechanism presents a promising strategy for developing treatments for conditions like obesity, where reducing the baseline orexigenic signals from the ghrelin system is desirable.[3][6] These application notes provide an overview of and detailed protocols for key cell-based assays used to identify and characterize GHS-R1a inverse agonists.
GHS-R1a Signaling Pathways
The GHS-R1a primarily signals through the Gαq/11 protein pathway.[7] Constitutive activity leads to a constant activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 triggers the release of intracellular calcium, a key second messenger. Furthermore, GHS-R1a activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[2][9] Inverse agonists reduce the basal activity of these pathways.
Inositol Phosphate (IP) Accumulation Assay
Application Note
The measurement of inositol phosphate (IP) accumulation is a cornerstone assay for GHS-R1a inverse agonists because it directly quantifies the functional consequence of Gαq pathway activation.[5] Due to the high constitutive activity of GHS-R1a, cells expressing the receptor exhibit elevated basal levels of IP.[10] An inverse agonist will cause a concentration-dependent decrease in this basal IP accumulation.[3] Modern assays, such as the IP-One HTRF® assay, are homogeneous, high-throughput compatible, and measure the accumulation of the IP3 metabolite, inositol 1-phosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[11] This provides a robust window to screen for and characterize inverse agonists.
Detailed Protocol: IP-One HTRF® Assay
This protocol is adapted for a 384-well plate format using HEK293 cells transiently or stably expressing GHS-R1a.
Materials:
-
HEK293 cells expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, solid-bottom 384-well tissue culture plates
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and IP1 calibrator)
-
Stimulation Buffer (e.g., HBSS containing 10 mM LiCl).[12]
-
Test compounds (potential inverse agonists)
-
HTRF®-certified plate reader
Procedure:
-
Cell Plating:
-
One day before the assay, seed HEK293-GHS-R1a cells into a 384-well plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium.[12]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and reference inverse agonists in the stimulation buffer. Also prepare a "buffer only" control for measuring basal activity.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the appropriate compound dilution (or buffer control) to each well.
-
Incubate the plate for 45-60 minutes at 37°C.[12]
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions, prepare the HTRF® detection reagents.
-
Add 5 µL of the IP1-d2 conjugate solution to each well.
-
Add 5 µL of the anti-IP1 Cryptate conjugate solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
The HTRF® signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF® ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the potency of the inverse agonist in reducing basal IP1 levels.
-
β-Arrestin Recruitment Assay
Application Note
β-arrestin recruitment assays are used to characterize another dimension of receptor signaling. Upon activation, GHS-R1a is phosphorylated by kinases like GRK2, leading to the recruitment of β-arrestin.[13] This process is crucial for receptor desensitization and can initiate distinct signaling pathways.[9] Assays based on Bioluminescence Resonance Energy Transfer (BRET) are well-suited to monitor this interaction in real-time in living cells.[10] In a BRET assay, the GHS-R1a is fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., YFP or GFP). When an agonist brings the two proteins into close proximity, energy is transferred from the donor to the acceptor, generating a quantifiable signal. Inverse agonists are not expected to promote β-arrestin recruitment and can be tested for their ability to antagonize ghrelin-induced recruitment.
Detailed Protocol: BRET Assay for β-Arrestin Recruitment
This protocol is for a 96-well format using HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids: GHS-R1a-Rluc8 and β-arrestin-2-YFP
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well tissue culture plates
-
Assay buffer (e.g., HBSS)
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (inverse agonists, agonists like ghrelin)
-
Luminometer capable of simultaneous dual-emission detection (e.g., ~480 nm for Rluc and ~530 nm for YFP)
Procedure:
-
Transfection:
-
In a 10-cm dish, co-transfect HEK293T cells with plasmids encoding GHS-R1a-Rluc8 and β-arrestin-2-YFP using a suitable transfection reagent.[10]
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in assay buffer.
-
Seed the cells into a 96-well plate at a density of ~50,000 cells per well.
-
-
Assay Execution:
-
Allow cells to settle for 1-2 hours.
-
Add the BRET substrate Coelenterazine h to each well to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at 37°C.
-
-
Signal Measurement:
-
Measure the baseline luminescence at both the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm).
-
Add test compounds (e.g., inverse agonist alone, or inverse agonist followed by a challenge with ghrelin) to the wells.
-
Immediately begin kinetic measurements, reading both wavelengths every 1-2 minutes for 30-60 minutes.[10]
-
-
Data Analysis:
-
Calculate the BRET ratio for each time point: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the baseline BRET ratio from the ligand-induced ratio to get the net BRET signal.
-
For agonist activity, plot the net BRET signal against log concentration to determine the EC50.
-
To test for inverse agonism, compare the signal in the presence of the compound to the basal signal. To test for antagonism, pre-incubate with the inverse agonist and then stimulate with a fixed concentration of ghrelin (e.g., EC80). Plot the inhibition of the ghrelin response against the log concentration of the inverse agonist to determine the IC50.[12]
-
Cyclic AMP (cAMP) Modulation Assay
Application Note
While GHS-R1a is primarily coupled to Gαq, it can also interact with other G proteins, including Gαi/o.[7] Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An assay measuring cAMP can therefore provide a more comprehensive signaling profile of a test compound. To measure Gαi-mediated inhibition, adenylyl cyclase is first stimulated with forskolin to generate a high level of cAMP; the addition of a Gαi-activating ligand will then cause a measurable drop in this signal.[14] For GHS-R1a, an inverse agonist would be expected to increase cAMP levels by reducing the constitutive, Gαi-mediated inhibition of adenylyl cyclase. Competitive immunoassays, often using HTRF or AlphaScreen® technology, are common formats for quantifying cAMP.[15][16]
Detailed Protocol: HTRF cAMP Assay
This protocol is for a 384-well plate format.
Materials:
-
CHO-K1 or HEK293 cells expressing human GHS-R1a
-
Cell culture medium
-
White, solid-bottom 384-well tissue culture plates
-
cAMP HTRF Assay Kit
-
Stimulation buffer (e.g., HBSS) supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[15]
-
Test compounds
-
HTRF®-certified plate reader
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate at a density optimized for a robust cAMP signal (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Execution:
-
Remove the culture medium.
-
Add 10 µL of stimulation buffer (containing IBMX) with the desired concentration of the test compound to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the cAMP-d2 conjugate solution (prepared in lysis buffer) to each well.
-
Add 5 µL of the anti-cAMP Cryptate conjugate solution (prepared in lysis buffer) to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate and calculate the HTRF ratio as described in the IP-One protocol.
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the inverse agonist. A decrease in the HTRF signal indicates an increase in cAMP, consistent with inverse agonism at a Gαi-coupled receptor.
-
Fit the data to determine the EC50 value for cAMP accumulation.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of selected GHS-R1a inverse agonists from the literature. Potency can vary based on the cell line and assay format used.
| Compound Name | Assay Type | Potency (EC50/IC50/Ki) | Cell Line | Reference(s) |
| [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P (MSP) | IP Accumulation (Inverse Agonist) | 5.2 nM (EC50) | COS-7 | [3] |
| PF-05190457 | Radioligand Binding | 2.49 nM (Ki) | hGHS-R1a Membranes | [17] |
| Compound 47 | IP Accumulation (Inverse Agonist) | 29 nM (EC50) | HEK293 | [18] |
| K-(D-1-Nal)-FwLL-NH₂ (Compound 2) | IP Accumulation (Inverse Agonist) | 5.5 nM (EC50) | COS-7 | [4] |
| YIL781 | β-Arrestin 1 Recruitment (Antagonist) | 314 nM (IC50) | HEK293 | [12] |
| JMV 2959 | IP Accumulation (Inverse Agonist) | 3.5 nM (IC50) | HEK293T | [10] |
| GHSR-IA1 | Calcium Mobilization | 10.1 nM (IC50) | HEK293 | [6] |
| GHSR-IA2 | Calcium Mobilization | 1.3 nM (IC50) | HEK293 | [6] |
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-6870961 solubility and stability issues
Welcome to the technical support center for PF-6870961. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the major hydroxy metabolite of PF-5190457, a novel ghrelin receptor inverse agonist.[1][2] It acts as an inverse agonist at the ghrelin receptor (GHSR1a).[3][4][5][6][7] Its mechanism of action involves inhibiting the constitutive activity of GHSR1a, which has been demonstrated through the inhibition of inositol phosphate accumulation and β-arrestin recruitment.[3][4][6][7]
Q2: Which salt form of this compound offers better solubility?
The hydrochloride salt of this compound has been shown to have superior aqueous solubility compared to the fumarate salt.[1] For experiments requiring aqueous solutions, the hydrochloride salt is the recommended form.[3][8]
Q3: What are the recommended solvents for dissolving this compound?
For in vivo studies in rodents, this compound hydrochloride salt has been successfully dissolved in saline.[1] For in vitro assays, such as high-throughput screening, this compound can be dissolved in 0.1% dimethyl sulfoxide (DMSO).[3]
Q4: Are there any known stability issues with this compound?
While an intermediate in the synthesis of this compound was noted to be hygroscopic and unstable in air and moisture, the final compound has been demonstrated to be stable under various conditions for analytical method validation.[1][9] However, as a general precaution for polar compounds, it is advisable to store this compound in a cool, dry place and protect it from moisture. For long-term storage, keeping the compound as a dry powder at -20°C or -80°C is recommended.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
1. Confirm the Salt Form:
-
Verify whether you are using the hydrochloride or fumarate salt of this compound. The hydrochloride salt is significantly more soluble in aqueous solutions.[1]
2. Sonication and Warming:
-
If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution. Avoid excessive heat, which could potentially degrade the compound.
3. pH Adjustment:
-
For aqueous solutions, slight adjustments in pH may improve solubility. However, the stability of the compound at different pH values should be considered.
4. Solvent Selection for Stock Solutions:
-
For creating concentrated stock solutions for in vitro use, consider using DMSO. A stock solution in DMSO can then be diluted into your aqueous experimental medium. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Issue: Compound Precipitation During Experiment
1. Check Final Concentration:
-
Ensure that the final concentration of this compound in your aqueous experimental buffer does not exceed its solubility limit. Refer to the solubility data table below.
2. Maintain Temperature:
-
Sudden decreases in temperature can cause a dissolved compound to precipitate. Ensure that your experimental solutions are maintained at a stable temperature.
3. Buffer Compatibility:
-
Assess the compatibility of your buffer components with this compound. High salt concentrations or certain buffer components could potentially reduce solubility.
Data Presentation
Table 1: Solubility of this compound Salt Forms
| Salt Form | Solvent | Solubility | Reference |
| Hydrochloride | Water | 10 mg / 0.25 mL | [1] |
| Hydrochloride | Saline | 10 mg / 0.25 mL | [1] |
| Fumarate | Water | 10 mg / 0.6 mL | [1] |
| Fumarate | Saline | 10 mg / 1.0 mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Rodent Studies
-
Select Salt Form: Use the hydrochloride salt of this compound for optimal aqueous solubility.[3][8]
-
Vehicle: Prepare sterile saline as the vehicle.
-
Calculation: Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 40 mg/kg) and the average weight of the animals.[6]
-
Dissolution: Weigh the calculated amount of the compound and add it to the corresponding volume of sterile saline.
-
Aid Dissolution (if necessary): Vortex the solution thoroughly. If needed, gently warm the solution and sonicate briefly until the compound is fully dissolved.
-
Administration: Administer the solution via the desired route (e.g., intraperitoneal injection).[3][7]
Protocol 2: Preparation of this compound for In Vitro Assays
-
Solvent for Stock Solution: Use high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. Vortex until fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution into the appropriate cell culture medium or assay buffer to the final desired concentration. Ensure the final DMSO concentration is below a level that affects your experimental system (typically <0.5%).
Visualizations
Caption: GHSR1a Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Dissolving this compound.
Caption: Troubleshooting Decision Tree for Solubility Issues.
References
- 1. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (this compound) by LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-6870961 Hydrochloride Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful preparation and use of PF-6870961 hydrochloride salt in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the major hydroxy metabolite of PF-5190457, a ghrelin receptor inverse agonist.[1][2][3] It acts by binding to the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor, and inhibiting its constitutive activity.[1][4][5] This makes it a valuable tool for studying the physiological roles of the ghrelin system.
Q2: What are the advantages of using the hydrochloride salt of this compound?
The hydrochloride salt of this compound exhibits superior aqueous solubility compared to other salt forms, such as the fumarate salt.[6] This property is advantageous for dissolution and formulation in bioassays.[6] For in vivo studies in rodents, the hydrochloride salt has been used to improve solubility for administration.[4][7][8]
Q3: How should I store this compound hydrochloride salt?
To ensure stability, solid this compound hydrochloride salt should be stored in a tightly sealed container, protected from light, at low temperatures. While specific long-term stability data for the hydrochloride salt is not extensively published, a synthetic intermediate was noted to decompose when exposed to air and light at room temperature.[6] Therefore, it is recommended to store the solid compound at -20°C or -80°C under an inert atmosphere. Stock solutions, once prepared, should also be stored at -20°C or -80°C to minimize degradation.[4]
Q4: In what solvents can I dissolve this compound hydrochloride salt?
This compound hydrochloride is highly soluble in water and saline.[6] It is also soluble in mixtures of ethanol and methanol, and can be recrystallized from 85% aqueous ethanol.[6] For in vitro assays, it has been dissolved in dimethyl sulfoxide (DMSO), with a final concentration of 0.1% DMSO being used for off-target screening.[7]
Data Presentation
Table 1: Solubility of this compound Hydrochloride Salt
| Solvent/Vehicle | Concentration | Reference |
| Water | 10 mg / 0.25 mL (40 mg/mL) | [6] |
| Saline | 10 mg / 0.25 mL (40 mg/mL) | [6] |
| 85% Aqueous Ethanol | Soluble for recrystallization | [6] |
| 0.1% DMSO in assay buffer | Soluble for in vitro screening | [7] |
| 4% Tween 80 in Saline | Vehicle for in vivo administration | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride salt in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation for In Vivo Administration (Rodent Model)
This protocol is based on the vehicle used in published preclinical studies.[4]
-
Vehicle Preparation: Prepare a sterile solution of 4% Tween® 80 in physiological saline.
-
Compound Suspension: Weigh the required amount of this compound hydrochloride salt for the desired dosage (e.g., 2.5, 10, or 40 mg/kg).
-
Suspension: Add the appropriate volume of the 4% Tween® 80 in saline vehicle to the compound.
-
Homogenization: Vortex and sonicate the suspension until it is uniform. This preparation should be administered shortly after preparation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: The solubility limit in the aqueous buffer has been exceeded.
-
Troubleshooting Steps:
-
Decrease the final concentration of the compound in the assay.
-
If a DMSO stock is used, ensure the final DMSO concentration in the aqueous buffer is low (typically ≤ 0.5%).
-
Consider using a co-solvent or surfactant in your buffer, but validate its compatibility with your experimental system.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Degradation of the compound in stock solutions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions more frequently.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots.
-
Store stock solutions at -80°C and protect them from light.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers and confluency for cell-based assays.
-
Use reagents from the same lot number where possible.
-
Calibrate pipettes regularly to ensure accurate dosing.
-
Issue 3: Unexpected Biological Effects
-
Possible Cause: Off-target effects of the compound.
-
Troubleshooting Steps:
-
This compound has been shown to have no off-target interactions across a panel of 71 binding and enzyme targets at concentrations of 100 nM and 10,000 nM.[1][4][5]
-
However, it is always good practice to include appropriate controls. Use a structurally unrelated ghrelin receptor inverse agonist to confirm that the observed phenotype is due to on-target activity.
-
Perform dose-response experiments to establish a clear relationship between compound concentration and the observed effect.
-
Mandatory Visualizations
Caption: GHSR1a Signaling and this compound Inhibition.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Inconsistent Results.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Synthesis of this compound, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of Poorly Soluble Small Molecule Inhibitors
This guide provides troubleshooting and frequently asked questions for the in vivo delivery of poorly soluble small molecule inhibitors, using PF-6870961 as a representative example. The principles and methodologies outlined here are broadly applicable to other compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before selecting a vehicle for in vivo delivery of a poorly soluble compound like this compound?
A1: Before selecting a vehicle, it is crucial to determine the physicochemical properties of your compound. Key parameters include aqueous solubility, pKa, and logP. This data will guide the selection of an appropriate solubilization strategy. A preliminary screen of the compound's solubility in various common excipients is also highly recommended.
Q2: My compound, this compound, is precipitating out of solution after administration. What are the likely causes and how can I troubleshoot this?
A2: Precipitation upon in vivo administration is a common issue for poorly soluble compounds formulated in solutions. This often occurs when the formulation is diluted in the aqueous environment of the bloodstream, causing the compound to crash out. To troubleshoot this, consider the following:
-
Decrease the dosing concentration: A lower concentration might stay within the solubility limits upon dilution.
-
Incorporate a co-solvent or surfactant: These can help maintain the compound's solubility in the formulation and upon dilution.
-
Switch to a different formulation strategy: Consider using a suspension, emulsion, or a lipid-based delivery system which can be more stable in vivo.
Q3: I am observing toxicity or adverse effects in my animal models that do not seem to be related to the pharmacological target of this compound. What could be the cause?
A3: The vehicle itself can often be the source of non-specific toxicity. Many excipients used to solubilize compounds, such as certain co-solvents and surfactants, can cause adverse effects, especially when used at high concentrations. It is essential to run a vehicle-only control group in your experiments to differentiate between vehicle-induced toxicity and compound-specific effects. If vehicle toxicity is suspected, explore alternative, more biocompatible excipients or reduce the concentration of the problematic component.
Q4: How can I improve the bioavailability of my poorly soluble compound?
A4: Low bioavailability of poorly soluble compounds is often due to poor dissolution and/or low permeability. To improve bioavailability, you can:
-
Reduce particle size: Micronization or nanocrystal formulations increase the surface area for dissolution.
-
Use enabling formulations: Amorphous solid dispersions, lipid-based formulations (like SEDDS/SMEDDS), and cyclodextrin complexes can enhance solubility and absorption.
-
Include permeation enhancers: These can be incorporated into the formulation to improve absorption across the gastrointestinal tract for oral delivery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound crashes out of solution during formulation. | The compound's solubility limit in the chosen vehicle has been exceeded. | 1. Reduce the concentration of the compound.2. Add a co-solvent or surfactant to increase solubility.3. Gently warm the solution (if the compound is heat-stable). |
| Inconsistent results between experiments. | Formulation variability or instability. | 1. Ensure a standardized and reproducible formulation protocol.2. Check the stability of the formulation over the duration of the experiment.3. Prepare fresh formulations for each experiment. |
| Difficulty in administering the formulation due to high viscosity. | High concentration of polymers or other thickening agents. | 1. Dilute the formulation if possible without causing precipitation.2. Select a lower viscosity grade of the excipient.3. Use a larger gauge needle for administration. |
Experimental Protocols
Protocol 1: Screening for Vehicle Solubility
-
Accurately weigh 1-5 mg of this compound into separate small glass vials.
-
Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective vials.
-
Vortex each vial vigorously for 1-2 minutes.
-
Place the vials on a shaker at room temperature for 24 hours to reach equilibrium.
-
Visually inspect for any undissolved material.
-
For samples that appear fully dissolved, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Protocol 2: Preparation of a Co-Solvent Based Formulation
-
Weigh the required amount of this compound and place it in a sterile container.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. This should be a minimal volume.
-
In a separate container, prepare the co-solvent/surfactant blend (e.g., a mix of PEG400 and Tween 80).
-
Slowly add the co-solvent/surfactant blend to the dissolved compound while stirring continuously.
-
Finally, add the aqueous component (e.g., saline or PBS) dropwise while vortexing to bring the formulation to the final desired volume and concentration.
Vehicle Selection Workflow
Caption: A decision-making workflow for selecting an appropriate in vivo delivery vehicle.
Signaling Pathway Inhibition by this compound
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
Troubleshooting inconsistent results in PF-6870961 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-6870961 in various assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Compound & Cell Culture
Question 1: I am observing inconsistent results with my this compound compound. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors related to compound handling and storage.
-
Solubility: this compound is a hydroxy metabolite of PF-5190457. Ensure you are using a salt form with good solubility, such as the hydrochloride salt, which is reported to have improved solubility in aqueous solutions.[1][2] Poor solubility can lead to inaccurate concentrations and variability in your assays.
-
Stock Solution Stability: Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Aliquot your stock solution into single-use vials to maintain its integrity.
-
Accurate Concentration: Verify the concentration of your stock solution using a reliable method, such as LC-MS/MS, if possible.[3][4]
Question 2: Which cell line is best for expressing the ghrelin receptor (GHSR1a) for this compound assays?
Answer: Both Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are commonly used and suitable for overexpressing GHSR1a.[5][6][7][8]
-
HEK293 Cells: Offer high transfection efficiency and are well-characterized for GPCR signaling studies.[5][6][9] Several studies have successfully used HEK293 cells to investigate GHSR1a.[5][6][10]
-
CHO-K1 Cells: Provide a low background for many signaling pathways and are also a robust choice for stable cell line generation.[7][8][11]
The choice between them may depend on your specific assay and previous experience in your lab. For consistent results, it is highly recommended to use a stable cell line expressing GHSR1a.[5][7]
Inositol Phosphate (IP-One) HTRF Assay
Question 3: My IP-One assay is showing a high basal signal, even without any agonist. Why is this happening and how can I fix it?
Answer: A high basal signal in your IP-One assay is likely due to the high constitutive activity of the ghrelin receptor (GHSR1a).[12] This means the receptor is partially active even in the absence of an agonist. Since this compound is an inverse agonist, it is expected to decrease this basal signal.
Troubleshooting Steps:
-
Optimize Cell Number: Titrate the number of cells per well. A lower cell density may reduce the basal signal.
-
Reduce Serum Concentration: Serum can sometimes contain factors that stimulate GPCRs. Try reducing or removing serum during the assay.
-
Confirm Inverse Agonist Activity: Your this compound should decrease the signal below the basal level. If it doesn't, there might be an issue with the compound or the assay setup.
-
Include a Known Inverse Agonist Control: Use a well-characterized GHSR1a inverse agonist as a positive control for signal reduction.
Question 4: I am seeing a low signal window (low signal-to-background ratio) in my IP-One assay with this compound.
Answer: A low signal window can make it difficult to discern the effects of your compound. Here’s how to improve it:
-
Increase Stimulation Time: Ensure you are incubating the cells with the compound for a sufficient duration to see an effect on IP1 accumulation.
-
Check Reagent Stability: HTRF reagents are light-sensitive. Ensure they are stored correctly and handled according to the manufacturer's instructions.
-
Optimize Plate Type: Use white, opaque plates for luminescence-based assays to maximize the signal.
-
Reader Settings: Ensure your plate reader is set up correctly for HTRF, including the appropriate excitation and emission wavelengths and delay times.
β-Arrestin Recruitment Assay (e.g., Tango Assay)
Question 5: The results from my β-arrestin recruitment assay are variable between experiments.
Answer: Variability in β-arrestin assays can be caused by several factors.
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in cell behavior and receptor expression.
-
Cell Plating Density: Ensure a uniform cell density across all wells. Edge effects can be a significant source of variability. To mitigate this, consider not using the outer wells of the plate.
-
Transfection Efficiency (for transient transfections): If you are not using a stable cell line, variations in transfection efficiency will lead to inconsistent receptor and reporter expression.
-
Incubation Times: Adhere to consistent incubation times for all steps of the assay.
Question 6: I am not observing a clear dose-response curve with this compound in my β-arrestin assay.
Answer: this compound has been shown to have increased inhibitory potency at GHSR1a-induced β-arrestin recruitment compared to its parent compound.[1][3][13] If you are not seeing a clear dose-response, consider the following:
-
Agonist Concentration: If you are measuring inverse agonism in the presence of an agonist, ensure you are using an agonist concentration that gives a submaximal response (e.g., EC80).
-
Compound Concentration Range: You may need to adjust the concentration range of this compound to capture the full dose-response curve.
-
Assay Kinetics: The kinetics of β-arrestin recruitment can vary. You may need to perform a time-course experiment to determine the optimal endpoint for your assay.
Quantitative Data Summary
The following table summarizes the reported in vitro pharmacological data for this compound.
| Assay Type | Parameter | Value | Species | Reference |
| GHSR1a Binding | Ki | ~25-fold lower affinity than PF-5190457 | Human | [1] |
| Inositol Phosphate Accumulation | IC50 | Lower potency than PF-5190457 | Not specified | [1][3][13] |
| β-Arrestin Recruitment | IC50 | Increased inhibitory potency relative to PF-5190457 | Not specified | [1][3][13] |
Experimental Protocols
IP-One HTRF Assay for this compound Inverse Agonist Activity
This protocol is adapted for measuring the inverse agonist activity of this compound on the constitutively active GHSR1a.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GHSR1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IP-One HTRF Assay Kit (Cisbio)
-
This compound
-
Known GHSR1a agonist (e.g., ghrelin) and inverse agonist
-
White, solid-bottom 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in serum-free medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer provided in the kit.
-
Prepare controls: vehicle, agonist, and a known inverse agonist.
-
-
Assay:
-
Add the diluted compounds and controls to the respective wells.
-
Incubate for 60 minutes at 37°C.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and analyze the data.
-
Tango β-Arrestin Recruitment Assay for this compound
This protocol describes the use of the Tango assay to measure this compound's effect on β-arrestin recruitment.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)
-
Expression vector for GHSR1a-Tango fusion protein
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Known GHSR1a agonist
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Transfection:
-
Transfect HTLA cells with the GHSR1a-Tango expression vector.
-
24 hours post-transfection, seed the cells into 96-well plates.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and controls.
-
Add compounds to the cells. To measure inverse agonism, add compounds in the absence of an agonist. To measure antagonism, pre-incubate with this compound before adding a fixed concentration of agonist.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
-
Detection:
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data and generate dose-response curves.
-
Visualizations
Caption: GHSR1a Signaling Pathways.
Caption: IP-One HTRF Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (this compound) by LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. accegen.com [accegen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accegen.com [accegen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PF-6870961 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the use of PF-6870961 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the major hydroxy metabolite of PF-5190457, a ghrelin receptor (GHSR1a) antagonist/inverse agonist.[1][2][3][4][5] Its primary mechanism of action is as an inverse agonist at the ghrelin receptor.[1][2][3][4][6] This means it not only blocks the receptor but also reduces its basal activity.
Q2: What is the relationship between this compound and PF-5190457?
This compound is a metabolite of PF-5190457, meaning it is formed in the body after PF-5190457 has been administered.[1][3][7] While it is a metabolite, it is also pharmacologically active at the ghrelin receptor and may contribute to the overall effects of its parent compound.[1][2][4]
Q3: What are the key differences in in vitro activity between this compound and PF-5190457?
This compound has a lower binding affinity and is less potent at inhibiting ghrelin-induced inositol phosphate accumulation compared to PF-5190457.[1][2][3][4] However, it shows increased potency in inhibiting β-arrestin recruitment to the ghrelin receptor, indicating a biased agonism.[1][2][3][4]
Q4: In which cell lines has this compound been tested?
The primary research available details the use of COS-7 cells for in vitro assays such as inositol phosphate turnover.[1]
Q5: What is the solubility of this compound?
For rodent experiments, a hydrochloride salt of this compound was synthesized to improve solubility.[3] For in vitro studies, it is advisable to first test solubility in your specific cell culture medium and consider using a low percentage of DMSO as a solvent.
Troubleshooting Guides
Issue: High variability in experimental results.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Consider preparing fresh stock solutions and ensure the final concentration of any solvent (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to your cells (typically <0.1%).
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
-
Possible Cause 3: Inconsistent Assay Conditions.
-
Solution: Standardize all incubation times, temperatures, and reagent concentrations. Use a multichannel pipette for simultaneous additions where possible to minimize timing differences.
-
Issue: Lower than expected potency in a functional assay.
-
Possible Cause 1: Inappropriate Assay Endpoint.
-
Solution: this compound exhibits biased agonism.[1][2][3][4] If you are measuring one signaling pathway (e.g., G-protein signaling via inositol phosphate), you might observe different potency compared to another pathway (e.g., β-arrestin recruitment). Consider using multiple assay readouts to fully characterize the compound's activity.
-
-
Possible Cause 2: Serum in Assay Medium.
-
Solution: Components in serum can bind to the compound, reducing its effective concentration. For many receptor-based assays, it is recommended to perform the experiment in serum-free media.
-
-
Possible Cause 3: Ghrelin Receptor Expression Levels.
-
Solution: The level of GHSR1a expression in your cell line will significantly impact the observed potency. Confirm the expression level of the receptor in your specific cell model.
-
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound in comparison to its parent compound, PF-5190457.
Table 1: Binding Affinities at GHSR1a
| Compound | Ki (nM) |
| PF-5190457 | 9.2 |
| This compound | Lower affinity than PF-5190457 |
Note: A specific Ki value for this compound was not explicitly stated in the provided search results, only that it had lower binding affinity.
Table 2: Functional Inverse Agonist Activity at GHSR1a
| Assay | Compound | IC50 (nM) |
| Inositol Phosphate Accumulation | PF-5190457 | More potent |
| Inositol Phosphate Accumulation | This compound | Less potent than PF-5190457 |
| β-Arrestin Recruitment | PF-5190457 | Less potent |
| β-Arrestin Recruitment | This compound | More potent than PF-5190457 |
Experimental Protocols
1. Inositol Phosphate (IP) Turnover Assay
This protocol is based on the methodology described for characterizing this compound.[1]
-
Cell Line: COS-7 cells.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine.
-
Procedure:
-
Seed COS-7 cells at a density of 20,000 cells per well in a 96-well plate.
-
Culture cells at 37°C in a 10% CO2 incubator.
-
After 24 hours, transfect cells with a plasmid encoding for the human GHSR1a.
-
24 hours post-transfection, replace the medium with inositol-free DMEM containing [3H]myo-inositol and incubate for a further 24 hours to label the cells.
-
On the day of the experiment, wash the cells with serum-free DMEM containing LiCl.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Stimulate the cells with ghrelin for 30 minutes.
-
Lyse the cells and measure the accumulation of [3H]inositol phosphates using a scintillation counter.
-
Data analysis: Plot the concentration-response curve and calculate the IC50 value.
-
2. β-Arrestin Recruitment Assay
A general protocol for a β-arrestin recruitment assay, which was used to characterize this compound, is outlined below. Specific commercial assay kits may have slightly different protocols.
-
Principle: This assay measures the recruitment of β-arrestin to the activated GHSR1a. This can be detected using various methods, such as enzyme complementation (e.g., PathHunter assay) or fluorescence resonance energy transfer (FRET).
-
General Procedure:
-
Use a cell line stably co-expressing GHSR1a fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., EA).
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents.
-
Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Data analysis: Plot the concentration-response curve to determine the IC50.
-
Visualizations
Caption: GHSR1a signaling pathways and the inhibitory action of this compound.
Caption: General workflow for in vitro characterization of this compound.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
How to store and handle PF-6870961 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of the ghrelin receptor inverse agonist, PF-6870961.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
For long-term storage, it is recommended to store solid this compound at -20°C or -80°C, protected from light. An intermediate in the synthesis of this compound was noted to be sensitive to air and light, and while the final compound's stability has been verified under various assay conditions, taking these extra precautions for long-term storage is advisable to ensure maximum shelf-life.[1] Always store the compound in a tightly sealed container.
Q2: What is the best way to dissolve this compound?
This compound has been formulated as a hydrochloride salt, which exhibits superior aqueous solubility compared to the fumarate salt. For in vitro and in vivo studies, the hydrochloride salt is recommended. It has been shown to be highly soluble in water and saline (10 mg/0.25 mL). For cell-based assays, stock solutions are typically prepared in a high-purity organic solvent such as DMSO before further dilution into aqueous assay buffers.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent hydration, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue for many small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration in your experiment.
-
Adjust the pH: The solubility of your compound may be pH-dependent. Experiment with slight adjustments to the buffer's pH.
-
Use a co-solvent: In some instances, a small percentage of a water-miscible organic co-solvent in the final aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
Q5: Is this compound stable in solution during my experiments?
This compound has been shown to be stable in human plasma under various conditions for the duration of an LC-MS/MS assay.[1] However, for lengthy experiments in cell culture media or other buffers, it is good practice to perform a preliminary stability test. This can be done by incubating the compound in the experimental buffer for the duration of the assay and then analyzing for degradation by a suitable method like HPLC.
Data Presentation
Table 1: Solubility of this compound Salt Formulations
| Salt Form | Solvent | Solubility |
| Hydrochloride | Water | 10 mg / 0.25 mL |
| Hydrochloride | Saline | 10 mg / 0.25 mL |
| Fumarate | Water | 10 mg / 0.6 mL |
| Fumarate | Saline | 10 mg / 1.0 mL |
Experimental Protocols
Inositol Phosphate Turnover Assay
This protocol is adapted for measuring the inverse agonist activity of this compound at the ghrelin receptor (GHSR-1a).
1. Cell Culture and Transfection:
- Culture COS-7 or HEK-293 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
- Transiently transfect the cells with a plasmid encoding the human ghrelin receptor (GHSR-1a) using a suitable transfection reagent.
2. Radiolabeling:
- One day after transfection, incubate the cells for 24 hours with myo-[³H]inositol in an appropriate medium.
3. Inverse Agonist Treatment:
- Wash the cells twice with a suitable assay buffer (e.g., HEPES-buffered saline).
- Pre-incubate the cells with a buffer containing LiCl for 30 minutes at 37°C. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Add varying concentrations of this compound to the cells and incubate for 45 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a known agonist as a positive control.
4. Extraction and Quantification:
- Terminate the incubation by adding cold formic acid and placing the cells on ice for 30 minutes.
- Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.
- Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
5. Data Analysis:
- Plot the concentration of this compound against the measured radioactivity. A decrease in inositol phosphate accumulation compared to the vehicle control indicates inverse agonist activity.
Mandatory Visualizations
Caption: Ghrelin receptor signaling and inhibition by this compound.
Caption: Workflow for Inositol Phosphate Turnover Assay.
References
Technical Support Center: Overcoming Poor Solubility of Ghrelin Receptor Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of ghrelin receptor ligands.
Troubleshooting Guide
Poor solubility of ghrelin receptor ligands is a common hurdle in experimental settings, leading to issues such as precipitation in buffers, inaccurate concentration measurements, and reduced biological activity. This guide provides a systematic approach to diagnosing and resolving these problems.
Initial Assessment and General Recommendations
Before attempting advanced solubilization techniques, it is crucial to perform a preliminary assessment of your peptide or small molecule ligand.
1. Analyze the Physicochemical Properties:
-
Amino Acid Composition: For peptide-based ligands, the proportion of hydrophobic versus hydrophilic amino acids is a key determinant of solubility. A high content of residues like Leucine, Valine, and Phenylalanine often leads to poor aqueous solubility.[1]
-
Overall Charge: The net charge of a peptide at a given pH significantly influences its solubility. Peptides are least soluble at their isoelectric point (pI) where their net charge is zero.[2]
-
Acylation: The presence of lipid modifications, such as the n-octanoyl group on ghrelin, increases hydrophobicity and can decrease aqueous solubility.[3]
-
Small Molecules: For non-peptide ligands, properties such as high molecular weight and high lipophilicity (LogP) are associated with lower aqueous solubility.
2. General Handling and Solubilization Protocol:
-
Test with a Small Amount: Always attempt to solubilize a small aliquot of the ligand first to avoid wasting the entire batch.[4][5][6]
-
Proper Handling: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[7][8] Centrifuge the vial to collect all the powder at the bottom.[2]
-
Start with Pure Water: For most peptides, especially those with a net charge, sterile, deionized water is the first solvent to try.[6]
-
Sonication: If the ligand does not readily dissolve, gentle sonication can help break up aggregates.[5]
-
pH Adjustment: If the peptide is acidic (net negative charge), adding a small amount of a basic solution (e.g., 0.1 M ammonium bicarbonate) can help. If it is basic (net positive charge), an acidic solution (e.g., 0.1 M acetic acid) may be used.[9][10]
-
Organic Solvents: For highly hydrophobic ligands, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to create a stock solution, which is then slowly diluted with the aqueous buffer.[5][9] Caution: DMSO may oxidize peptides containing methionine or cysteine.[11]
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Ligand precipitates immediately in aqueous buffer (e.g., PBS). | The ligand is highly hydrophobic and has very low aqueous solubility. The buffer components (salts) may also be reducing solubility ("salting out").[4] | 1. Dissolve the ligand in a small amount of a compatible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. 2. Slowly add the stock solution dropwise to the stirring aqueous buffer to the desired final concentration.[4] 3. Consider using a buffer with a lower salt concentration. |
| Ligand dissolves initially but precipitates over time or upon storage. | The ligand is forming aggregates. This can be influenced by temperature, pH, and concentration. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] 3. Evaluate the pH of the solution; the peptide may be near its isoelectric point. Adjust the pH away from the pI.[2] |
| Inconsistent results in biological assays. | This could be due to incomplete solubilization, leading to inaccurate concentrations, or ligand degradation. | 1. After solubilization, centrifuge the solution to pellet any undissolved material and use the supernatant for experiments.[11] 2. Visually inspect the solution for any cloudiness or particulates. A properly dissolved ligand should form a clear solution.[4] 3. Assess ligand stability in the chosen solvent and buffer system under experimental conditions. |
| Difficulty dissolving acylated ghrelin analogues. | The acyl chain significantly increases hydrophobicity. | 1. Use a co-solvent approach, starting with an organic solvent like DMSO. 2. Consider formulation strategies such as the use of cyclodextrins, which can encapsulate the hydrophobic acyl chain and improve aqueous solubility. |
Data on Solubility Enhancement Strategies
Several strategies can be employed to improve the solubility of ghrelin receptor ligands. The following table summarizes some of these techniques and their potential impact. Note: Specific quantitative improvements are highly dependent on the individual ligand's structure and the experimental conditions.
| Strategy | Description | Example Application/Expected Outcome |
| Chemical Modification | ||
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increases hydrodynamic radius and hydrophilicity, leading to enhanced aqueous solubility and longer plasma half-life. |
| Amino Acid Substitution | Replacing hydrophobic amino acids with hydrophilic or charged ones. | Can significantly improve intrinsic solubility, but may impact receptor binding and activity. |
| "Stapled" Peptides | Introducing a synthetic brace to lock the peptide in its bioactive conformation. | Can improve both stability and solubility by preventing aggregation.[12] |
| Formulation Approaches | ||
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol). | A common and effective method for increasing the solubility of hydrophobic compounds. |
| Cyclodextrins | Cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties. | Can increase the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[13][14][15][16] |
| Lipid-Based Formulations | Incorporating the ligand into micelles, liposomes, or lipid nanoparticles. | Particularly useful for highly lipophilic ligands, enhancing their dispersion in aqueous environments. |
Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic Ghrelin Receptor Ligand
This protocol provides a general workflow for solubilizing a novel or poorly characterized hydrophobic ghrelin receptor ligand.
Materials:
-
Lyophilized ghrelin receptor ligand
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Assessment: Before opening the vial, allow the lyophilized ligand to equilibrate to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
-
Solubility Test: In a sterile microcentrifuge tube, weigh out a small, known amount of the ligand (e.g., 1 mg).
-
Aqueous Solubility Test: Add a small volume of sterile, deionized water to achieve a high concentration (e.g., 1-10 mg/mL). Vortex thoroughly. If the ligand dissolves completely to form a clear solution, it is water-soluble. Proceed to dilute with your desired buffer.
-
Organic Solvent Solubilization: If the ligand does not dissolve in water, add a minimal volume of DMSO to the dry powder (e.g., 10-50 µL). Vortex and/or sonicate until the ligand is completely dissolved.[5] This will be your concentrated stock solution.
-
Dilution into Aqueous Buffer: While vortexing the desired aqueous buffer, slowly add the concentrated DMSO stock solution dropwise to achieve the final desired concentration.[4]
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy or contains particulates, it may be necessary to try a different co-solvent, adjust the pH, or consider a formulation approach.
-
Storage: If not for immediate use, aliquot the stock solution and store at -20°C or -80°C.[8]
Protocol 2: Assessing Ligand Aggregation using UV-Vis Spectroscopy
This protocol provides a simple method to assess the aggregation of a ghrelin receptor ligand in solution by measuring turbidity.
Materials:
-
Solubilized ghrelin receptor ligand
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
Procedure:
-
Prepare Samples: Prepare a solution of your ghrelin receptor ligand in the desired buffer at the intended experimental concentration. Prepare a "blank" sample containing only the buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at a wavelength where the ligand does not have a strong absorbance, typically in the range of 340-600 nm. A common wavelength for turbidity measurements is 340 nm or 600 nm.[17]
-
Blank Measurement: Fill a cuvette with the buffer blank and zero the spectrophotometer.
-
Sample Measurement: Fill a cuvette with the ligand solution and measure the absorbance.
-
Interpretation: An absorbance reading significantly above the blank indicates light scattering due to the presence of aggregates. The higher the absorbance, the greater the degree of aggregation.[17] This method can be used to compare the aggregation propensity in different buffers or under different conditions (e.g., temperature, time).
Mandatory Visualizations
Caption: Ghrelin receptor (GHSR-1a) signaling pathways.[18][19][20][21][22]
Caption: Decision workflow for solubilizing ghrelin receptor ligands.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic ghrelin analogue insoluble in water when native ghrelin is a circulating hormone?
A1: While native ghrelin circulates in the bloodstream, several factors can make synthetic analogues less soluble. These include:
-
Modifications: Amino acid substitutions, particularly with hydrophobic residues, can decrease aqueous solubility.
-
Acylation: The presence of a lipid chain, which is crucial for ghrelin receptor activity, significantly increases hydrophobicity.[3]
-
Purity and Counter-ions: The purity of the synthetic peptide and the nature of the counter-ions (e.g., TFA from purification) can influence solubility.
-
Aggregation: Synthetic peptides can be prone to aggregation, especially at high concentrations.[23]
Q2: I dissolved my ghrelin mimetic in DMSO, but it precipitated when I added it to my cell culture media. What should I do?
A2: This is a common issue when a drug is transferred from a good solvent (DMSO) to a poor solvent (aqueous media). To avoid this:
-
Slow Addition: Add the DMSO stock solution to the media very slowly, drop by drop, while gently vortexing or swirling the media. This helps to avoid localized high concentrations of the compound that can lead to precipitation.[4]
-
Lower Stock Concentration: Try making a more dilute stock solution in DMSO, which will result in a lower final DMSO concentration in your media.
-
Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can sometimes help to maintain solubility.
Q3: What is the best way to store my ghrelin receptor ligand to maintain its stability and solubility?
A3: For long-term storage, lyophilized peptides are most stable when stored at -20°C or -80°C in a desiccated environment.[7][8] Once in solution, it is best to prepare single-use aliquots and store them frozen at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] For peptides containing methionine, cysteine, or tryptophan, it is also advisable to use oxygen-free solvents to prevent oxidation.[4]
Q4: Can I use buffers like PBS to dissolve my lyophilized ghrelin ligand directly?
A4: It is generally not recommended to use buffers containing salts, like PBS, for the initial reconstitution of a lyophilized peptide.[4] Salts can sometimes decrease the solubility of peptides. The best practice is to first dissolve the peptide in sterile water or an appropriate organic solvent, and then dilute this stock solution into your desired buffer.[6]
Q5: How can I determine if my ligand is degrading or just precipitating?
A5: Differentiating between degradation and precipitation can be challenging without analytical instrumentation.
-
Visual Inspection: Precipitation will often appear as cloudiness, particulates, or a pellet after centrifugation.
-
Reversibility: Gently warming the solution may redissolve a precipitate, whereas degradation is irreversible.
-
Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks that would indicate degradation products. Mass spectrometry can confirm the identity of the intact ligand and any degradation products.
Q6: Are there any specific excipients that are known to be effective for solubilizing ghrelin receptor ligands?
A6: While specific data for a wide range of ghrelin ligands is limited, excipients commonly used for hydrophobic peptides and small molecules are good candidates.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective at encapsulating hydrophobic moieties and increasing aqueous solubility.[13][14][15][16]
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68) can be used at low concentrations to improve solubility and prevent aggregation.
-
Co-solvents: In addition to DMSO, other co-solvents like ethanol or propylene glycol can be considered, depending on the requirements of the downstream application.
References
- 1. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. peptide.com [peptide.com]
- 8. biomatik.com [biomatik.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jpt.com [jpt.com]
- 11. jpt.com [jpt.com]
- 12. A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
Interpreting data from PF-6870961 biased agonism studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting data from studies on PF-6870961, a notable biased agonist of the ghrelin receptor (GHSR1a). This guide offers troubleshooting advice and frequently asked questions in a clear question-and-answer format to facilitate a deeper understanding of your experimental results.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key in vitro pharmacological data for this compound in comparison to its parent compound, PF-5190457, and the endogenous ligand LEAP-2. This data clearly illustrates the biased inverse agonist profile of this compound.
Table 1: Inhibition of Constitutive GHSR1a-Induced Inositol Phosphate (IP) Accumulation
| Compound | IC50 (nM) |
| This compound | 300 [1] |
| PF-5190457 | 6.8[1] |
| LEAP-2 | 4.7[1] |
Table 2: Inhibition of Constitutive GHSR1a-Induced β-Arrestin Mobilization
| Compound | IC50 (nM) |
| This compound | 1.1 [1] |
| PF-5190457 | 3.4[1] |
| LEAP-2 | 20.5[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biased agonism of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Membranes: Prepare membranes from HEK293 cells inducibly expressing GHSR1a.[1]
-
Reaction Mixture: In a 96-well plate, combine 250 ng of cell membranes, 50 pM of [125I] ghrelin (radioligand), and varying concentrations of the test compound in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.2% BSA, EDTA-free protease inhibitors, pH 7.4).[1]
-
Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.[1]
-
Filtration and Washing: Transfer the reaction mixture to a 0.3% polyethyleneimine (PEI)-treated, 96-well glass fiber filtration plate and wash three times with ice-cold 50 mM Tris, pH 7.5, using vacuum filtration to separate bound from unbound radioligand.[1]
-
Detection: Allow the plates to dry overnight, and then determine the amount of receptor-ligand complex by liquid scintillation counting.[1]
-
Data Analysis: Calculate the inhibition constant (Ki) using the IC50 value determined from a 4-parameter fit and the dissociation constant (Kd) of the radioligand.[1]
Inositol Phosphate (IP) Turnover Assay
This assay measures the activation of the Gαq signaling pathway.
-
Cell Culture: Use COS-7 cells for this assay.
-
Stimulation: Inhibit constitutive GHSR1a-induced IP accumulation with varying concentrations of the test compound.[1]
-
Measurement: Quantify the accumulation of inositol phosphate.
-
Data Analysis: Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the maximal response.[1]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor.
-
Cell Line: Utilize a cell line that co-expresses the target receptor (GHSR1a) fused to a protein fragment and β-arrestin fused to a complementary fragment.
-
Ligand Stimulation: Treat the cells with varying concentrations of the test compound to assess its ability to inhibit constitutive β-arrestin recruitment.[1]
-
Detection: Measure the resulting signal, which is proportional to the degree of β-arrestin recruitment.
-
Data Analysis: Generate a concentration-response curve and calculate the IC50 value for the inhibition of β-arrestin mobilization.[1]
Visualizing the Concepts
The following diagrams illustrate the signaling pathways, experimental workflows, and troubleshooting logic involved in studying this compound.
Caption: Biased inverse agonism of this compound at the ghrelin receptor.
Caption: Experimental workflow for assessing biased agonism.
Caption: Troubleshooting common issues in biased agonism studies.
Frequently Asked Questions (FAQs)
Q1: What is biased agonism and how does it apply to this compound?
A1: Biased agonism, also known as functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another when binding to a single receptor. In the case of this compound, it acts as a biased inverse agonist at the ghrelin receptor (GHSR1a). This means it more potently inhibits the β-arrestin signaling pathway compared to the Gαq-mediated inositol phosphate pathway.[1]
Q2: My inositol phosphate assay shows weak inhibition with this compound. Is this expected?
A2: Yes, this is the expected outcome. This compound has a significantly lower potency for inhibiting the Gαq pathway, with an IC50 of 300 nM.[1] This is approximately 44 times weaker than its parent compound, PF-5190457.[1]
Q3: I'm seeing very potent inhibition in my β-arrestin recruitment assay. Does this align with the known data?
A3: Absolutely. The strong inhibitory effect on the β-arrestin pathway is the hallmark of this compound's biased agonism. Its IC50 for inhibiting β-arrestin recruitment is 1.1 nM, which is more potent than its parent compound.[1]
Q4: How do I choose the right control compounds for my experiments?
A4: It is crucial to include appropriate controls to validate your findings. For studying this compound, consider using:
-
PF-5190457: The parent compound, to compare the effects of the hydroxy metabolite.[1]
-
Ghrelin: The endogenous agonist, to establish the maximal response of the system.
-
LEAP-2: An endogenous antagonist/inverse agonist, for another point of comparison.[1]
Q5: What could be the reason for inconsistent results between experiments?
A5: Inconsistent results in cell-based assays can arise from several factors. Refer to the troubleshooting diagram above. Key areas to investigate include cell health and passage number, reagent quality and concentration, and instrument calibration. For biased agonism studies, it is also critical to ensure that the expression levels of the receptor and signaling partners are stable across experiments.
References
Technical Support Center: PF-6870961 In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-6870961 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a major active hydroxy metabolite of the ghrelin receptor inverse agonist, PF-5190457.[1][2][3] It functions as an inverse agonist at the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor.[1][4][5] This means it not only blocks the receptor but also reduces its basal, ligand-independent activity.[5]
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies in rats and mice have demonstrated that intraperitoneal injection of this compound suppresses food intake.[1][2][6] This effect was observed under both food-restricted and ad libitum feeding conditions.[1][5] The compound is being investigated for its potential therapeutic role in alcohol use disorder.[2][3][4]
Q3: Has this compound shown any off-target effects?
A3: A high-throughput screening for off-target interactions found no significant off-target effects for this compound.[1][2][6]
Q4: How can I be sure the observed effects in my in vivo model are due to GHSR1a inhibition by this compound?
A4: The most definitive control experiment is to administer this compound to GHSR knockout animals. In these animals, the effects mediated by the ghrelin receptor should be abolished.[1][2][5] This has been demonstrated in studies where the food intake suppression effect of this compound was absent in GHSR knockout rats.[1][2][5]
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Efficacy Results
| Issue | Potential Cause | Recommended Solution |
| No observable effect on the target phenotype. | Inadequate Dose: The dose of this compound may be too low for your specific animal model or disease state. | Perform a dose-response study to determine the optimal effective dose (ED50). |
| Poor Bioavailability: The route of administration may not be optimal, or the compound may have poor absorption or rapid metabolism. | Consider alternative routes of administration (e.g., oral gavage, subcutaneous).[7] Perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound. | |
| Target Engagement Failure: The compound may not be reaching the target tissue at a sufficient concentration. | Measure the concentration of this compound in the target tissue. | |
| High variability in response between animals. | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure precise and consistent dosing techniques. Have multiple researchers trained on the same protocol. |
| Biological Variability: Differences in age, weight, sex, or microbiome of the animals. | Use age- and weight-matched animals of the same sex. Standardize housing and diet conditions. | |
| Unexpected or adverse effects observed. | Vehicle-related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Run a vehicle-only control group to assess for any vehicle-induced phenotypes. |
| Metabolite Effects: While this compound is a metabolite, further metabolism in your specific model could lead to other active compounds. | Conduct metabolomic studies to identify any additional metabolites. |
Table 2: Troubleshooting Vehicle and Control Groups
| Control Group Issue | Potential Cause | Recommended Solution |
| Vehicle control group shows a phenotype. | Biologically Active Vehicle: The vehicle itself is impacting the biological system. | Select a more inert vehicle (e.g., saline, PBS, DMSO/saline mixture with low DMSO concentration). Always run a vehicle-only control. |
| Positive control does not show the expected effect. | Inactive Positive Control: The positive control compound has degraded or is not effective in your model. | Use a fresh, validated batch of the positive control. Consider using a different, well-established positive control for the pathway. |
| Negative control (knockout) shows a partial effect. | Incomplete Knockout: The target gene (GHSR) may not be completely knocked out, or there may be compensatory mechanisms. | Verify the knockout at the protein level (e.g., Western blot, IHC). Consider using a conditional knockout model for temporal control. |
Experimental Protocols
Protocol 1: Vehicle Control Administration
-
Objective: To assess the effect of the vehicle used to deliver this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Age- and weight-matched animals
-
-
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Prepare an equal volume of the vehicle alone.
-
Divide the animals into two groups: "Vehicle Control" and "this compound Treatment".
-
Administer the same volume of the vehicle-only solution to the "Vehicle Control" group using the same route and schedule as the treatment group.
-
Administer the this compound solution to the "this compound Treatment" group.
-
Monitor both groups for the phenotype of interest and any adverse effects.
-
Protocol 2: Positive Control (Ghrelin Agonist) Experiment
-
Objective: To confirm that the ghrelin signaling pathway is functional in the experimental model.
-
Materials:
-
A known ghrelin receptor agonist (e.g., Ghrelin, MK-677)
-
This compound
-
Vehicle
-
Age- and weight-matched animals
-
-
Procedure:
-
Divide animals into three groups: "Vehicle Control", "Positive Control", and "this compound + Positive Control".
-
Administer the vehicle to the "Vehicle Control" group.
-
Administer the ghrelin agonist to the "Positive Control" group and observe the expected phenotype (e.g., increased food intake).
-
Pre-treat the third group with this compound, followed by the administration of the ghrelin agonist.
-
Compare the response in the third group to the "Positive Control" group to confirm that this compound can block the effect of the agonist.
-
Protocol 3: Negative Control (GHSR Knockout) Experiment
-
Objective: To confirm that the effects of this compound are specifically mediated by the GHSR.
-
Materials:
-
This compound
-
Vehicle
-
GHSR knockout (KO) and wild-type (WT) littermate animals
-
-
Procedure:
-
Divide the animals into four groups: "WT + Vehicle", "WT + this compound", "KO + Vehicle", and "KO + this compound".
-
Administer the vehicle or this compound to the respective groups.
-
Monitor the phenotype of interest.
-
The effect of this compound observed in the "WT + this compound" group should be absent or significantly attenuated in the "KO + this compound" group.
-
Visualizations
Caption: GHSR1a signaling and the inhibitory action of this compound.
Caption: General workflow for an in vivo study using this compound.
Caption: Troubleshooting flowchart for unexpected in vivo results.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using Inhibitors In Vivo [sigmaaldrich.com]
Avoiding degradation of PF-6870961 in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid the degradation of PF-6870961 in solution, ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the instability of its synthetic intermediates, this compound may be sensitive to air, light, and moisture.[1] One of its precursors is particularly hygroscopic and decomposes when exposed to air and moisture, while another shows significant decomposition when exposed to air and light over several weeks at room temperature.[1] Therefore, it is crucial to handle both the solid compound and its solutions with care to minimize exposure to these elements.
Q2: How should I prepare stock solutions of this compound?
For improved solubility, this compound has been synthesized as a hydrochloride salt, which is recommended for preparing solutions for in vivo studies.[2][3] For in vitro experiments, high-purity, anhydrous solvents such as DMSO are recommended for initial stock solutions. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, follow the guidelines outlined below.
Q3: What are the recommended storage conditions for this compound solutions?
While specific stability data for this compound in various solvents is not extensively published, based on the handling of its intermediates, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[1]
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.[1]
A study on the bioanalysis of this compound found it to be stable in human plasma under various laboratory conditions, including bench-top, freeze-thaw cycles, and in an auto-sampler.[4][5] While this indicates good stability in a biological matrix, it is not a substitute for proper storage of concentrated stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
This could be a sign of compound degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation of the compound in aqueous buffer or cell culture media.
This compound, especially in its free base form, may have limited aqueous solubility.
Solubility Data Summary
| Form | Solubility Note | Recommendation |
| Hydrochloride Salt | Synthesized for improved solubility in rodent experiments.[2][3] | Use the hydrochloride salt for improved aqueous solubility. |
| Free Base | May have lower solubility in aqueous solutions. | Prepare high-concentration stock solutions in an organic solvent like DMSO. |
To avoid precipitation:
-
Use the Hydrochloride Salt: If possible, use the hydrochloride salt form of this compound for better solubility in aqueous solutions.[2][3]
-
Optimize Final Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer or media as low as possible (typically <0.5%).
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of your high-concentration stock in the final aqueous buffer. Add the compound to the buffer while vortexing to ensure rapid and even dispersion.
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer using LC-MS/MS, based on a validated assay for its quantification in human plasma.[4]
Materials:
-
This compound
-
Solvent/buffer of interest
-
LC-MS/MS system
-
Internal standard (e.g., tacrine)[4]
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the solution into multiple vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately before analysis, dilute the samples to a quantifiable concentration and add the internal standard.
-
Analyze the samples using a validated LC-MS/MS method. The published method for plasma analysis used positive electrospray ionization and multiple reaction monitoring.[4]
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Signaling Pathway Context
This compound is a major hydroxy metabolite of PF-5190457, a ghrelin receptor (GHSR1a) inverse agonist.[2][6] Understanding its place in this pathway is crucial for experimental design.
Caption: Metabolism and mechanism of action of this compound.
References
- 1. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (this compound) by LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-6870961 and PF-5190457: Ghrelin Receptor Inverse Agonists
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and functional differences between the ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite, PF-6870961.
This guide provides a comprehensive comparative analysis of two notable compounds in ghrelin receptor research: PF-5190457 and its metabolite, this compound. Both molecules act as inverse agonists at the growth hormone secretagogue receptor type 1a (GHSR1a), a key target in studies related to appetite, metabolism, and substance use disorders. This document summarizes their performance based on experimental data, outlines the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to the Compounds
PF-5190457 is a potent and selective ghrelin receptor inverse agonist that has been investigated for its therapeutic potential.[1] During its clinical development, a major hydroxy metabolite, this compound, was identified.[1][2] Subsequent pharmacological characterization of this compound revealed that it is not an inactive byproduct but possesses its own distinct profile of activity at the ghrelin receptor, including biased agonism.[1][2] This guide delves into a head-to-head comparison of these two compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and PF-5190457, providing a clear comparison of their in vitro and in vivo activities.
Table 1: In Vitro Pharmacology
| Parameter | This compound | PF-5190457 | Reference |
| Binding Affinity (Ki, nM) | [3] | ||
| Human GHSR1a | 73.6 | 2.96 | [3] |
| Rat GHSR1a | 239 | 3.94 | [3] |
| Dog GHSR1a | 217 | 4.88 | [3] |
| Functional Activity (IC50, nM) | [2] | ||
| Inhibition of Constitutive Inositol Phosphate Accumulation | 300 | 6.8 | [2] |
| Inhibition of Constitutive β-Arrestin Recruitment | 1.1 | 3.4 | [2] |
Table 2: In Vivo Activity - Suppression of Food Intake in Rats
| Compound | Doses Tested (mg/kg, i.p.) | Observation | Reference |
| This compound | 2.5, 10, 40 | Suppressed food intake under both food-restricted and ad libitum conditions. | [2] |
| PF-5190457 | 5, 10, 15 | Suppressed food intake in satiated rats. | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Ghrelin Receptor Signaling and Inverse Agonism
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. Upon ghrelin binding, or through its constitutive activity, GHSR1a primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (like IP3), which mobilizes intracellular calcium. Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.
Inverse agonists like PF-5190457 and this compound bind to GHSR1a and stabilize it in an inactive conformation, thereby reducing its constitutive activity.
Experimental Workflow: Radioligand Binding Assay
This workflow illustrates the steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the GHSR1a receptor.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Comparative Analysis of Binding Affinity: PF-6870961 vs. PF-5190457 at the Ghrelin Receptor
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinities of PF-6870961 and its parent compound, PF-5190457, for the ghrelin receptor (GHSR1a). This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a), which has been investigated for its therapeutic potential in conditions such as alcohol use disorder.[1][2] During its clinical development, a major hydroxy metabolite, this compound, was identified.[1] Understanding the binding characteristics of this metabolite is crucial for a comprehensive pharmacological assessment of PF-5190457.
Quantitative Comparison of Binding Affinities
Experimental data demonstrates that this compound exhibits a lower binding affinity for the ghrelin receptor (GHSR1a) across multiple species compared to its parent compound, PF-5190457. The binding affinities, expressed as the inhibitor constant (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target Species | Kᵢ (nM) |
| PF-5190457 | Human | 4.4[2] |
| Rat | 3.2[2] | |
| Dog | 3.6[2] | |
| This compound | Human | 110.5[1] |
| Rat | 192.8[1] | |
| Dog | 158.2[1] |
Table 1: Comparative binding affinities (Kᵢ) of PF-5190457 and this compound for the ghrelin receptor (GHSR1a) in different species.
The data clearly indicates that PF-5190457 is a significantly more potent binder to the ghrelin receptor than its metabolite, this compound.
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay. The following is a detailed description of the methodology employed.
GHSR1a Membrane Filter Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the ghrelin receptor.
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human, rat, or dog GHSR1a.
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test Compounds: PF-5190457 and this compound.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 0.2% BSA, and a protease inhibitor cocktail (pH 7.4).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Apparatus: 96-well filter plates and a scintillation counter.
Procedure:
-
Varying concentrations of the test compounds (PF-5190457 or this compound) are prepared.
-
In a 96-well filter plate, the cell membranes expressing GHSR1a are incubated with a fixed concentration of [¹²⁵I]-Ghrelin and the various concentrations of the test compound.
-
The incubation is carried out at room temperature for a sufficient duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Following incubation, the mixture is rapidly filtered through the filter plates to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters, corresponding to the bound [¹²⁵I]-Ghrelin, is quantified using a scintillation counter.
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ values are then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR). Upon activation by an agonist like ghrelin, it primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses. As inverse agonists, PF-5190457 and this compound inhibit this constitutive activity of the receptor.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-6870961 and Other Ghrelin Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-6870961 with other ghrelin receptor inverse agonists, focusing on their pharmacological profiles and the experimental methodologies used for their characterization. The ghrelin receptor (GHSR1a) is a G protein-coupled receptor with high constitutive activity, making it a key target for therapeutic intervention in metabolic and substance use disorders. Inverse agonists, which suppress this basal activity, are of particular interest.
Introduction to this compound
This compound is a major hydroxy metabolite of PF-5190457, a potent and selective ghrelin receptor inverse agonist.[1][2][3] Discovered during a phase 1a clinical trial of its parent compound, this compound has been shown to possess inverse agonist activity at the ghrelin receptor and contributes to the overall pharmacological effects of PF-5190457.[1][2][4] This guide will primarily focus on the comparison between this compound and its parent compound, PF-5190457, and will also draw comparisons with other notable ghrelin receptor inverse agonists and antagonists such as JMV2959 and YIL781.
Quantitative Comparison of In Vitro and In Vivo Performance
The following tables summarize the key pharmacological parameters of this compound and its parent compound, PF-5190457.
Table 1: In Vitro Pharmacological Profile
| Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Radioligand Binding | Gq/11 Pathway (Inositol Phosphate Accumulation) | |
| This compound | Lower than PF-5190457 | Less potent than PF-5190457 |
| PF-5190457 | Higher than this compound | More potent than this compound |
Note: Specific quantitative values for binding affinity and IC50 were not consistently available across all search results. The table reflects the relative potencies as described in the literature.[1][2][5]
Table 2: In Vivo Effects on Food Intake in Rats
| Compound | Effect on Food Intake (under food restriction and ad libitum) |
| This compound | Suppressed food intake |
| PF-5190457 | Suppresses food intake (as an inverse agonist) |
The effects of this compound on food intake were demonstrated to be mediated by the ghrelin receptor, as these effects were absent in GHSR knockout rats.[1][2][5]
Signaling Pathways and Mechanism of Action
The ghrelin receptor signals through multiple downstream pathways, primarily the Gq/11 pathway leading to inositol phosphate (IP) accumulation and the β-arrestin pathway. Inverse agonists at the ghrelin receptor, such as this compound, exert their effects by reducing the constitutive activity of the receptor, thereby decreasing the basal signaling through these pathways.
This compound exhibits biased inverse agonism, showing a stronger effect on the β-arrestin pathway compared to the Gq/11 pathway, relative to its parent compound PF-5190457.[1][2] This biased signaling may have implications for its therapeutic profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of ghrelin receptor inverse agonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ghrelin receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-6870961 and JMV2959 in Preclinical Alcohol Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, PF-6870961 and JMV2959, which have shown promise in preclinical studies for the treatment of alcohol use disorder (AUD). Both compounds target the ghrelin system, a key regulator of appetite and reward, which has been implicated in the reinforcing effects of alcohol.
Introduction to Ghrelin Receptor Antagonism in AUD
The "hunger hormone" ghrelin, primarily produced in the stomach, exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHSR1a).[1][2][3] This receptor is expressed in brain regions associated with reward, such as the ventral tegmental area (VTA).[1][4] Preclinical and clinical evidence suggests that the ghrelin system is a promising target for AUD pharmacotherapy.[2][5][6][7] Antagonizing the GHSR1a has been shown to reduce alcohol consumption and seeking behaviors in animal models.[4][8][9]
This compound is a major hydroxy metabolite of PF-5190457, a GHSR1a inverse agonist that has been tested in human studies.[5][6][7][10] JMV2959 is a potent and widely studied GHSR1a antagonist.[1][8] This guide will compare the efficacy, and mechanisms of action of this compound and JMV2959 in the context of alcohol-related behaviors, based on available preclinical data.
Comparative Efficacy in Reducing Alcohol Intake
Both this compound and JMV2959 have demonstrated efficacy in reducing alcohol consumption in rodent models. A key study directly compared the effects of systemic administration of both compounds on binge-like alcohol drinking in male and female mice.[2][11]
| Compound | Species | Sex | Dosing (mg/kg, i.p.) | Alcohol Intake Reduction | Reference |
| This compound | Mouse | Male & Female | 10, 20, 40 | Significant reduction at 20 and 40 mg/kg | [2] |
| JMV2959 | Mouse | Male & Female | 3, 6, 12 | Significant reduction at 6 and 12 mg/kg | [2] |
| JMV2959 | Mouse | Male | 9, 12 | Decreased ethanol and food intake | [12] |
| JMV2959 | Rat | Not specified | 3 | Decreased alcohol intake without inducing tolerance | [4][9] |
Mechanism of Action and Signaling Pathway
Both this compound and JMV2959 exert their effects by blocking the GHSR1a. This compound is characterized as a GHSR1a inverse agonist, meaning it not only blocks the receptor but also reduces its basal, ligand-independent activity.[5][6][10] JMV2959 is primarily described as a GHSR1a antagonist, which blocks the binding of ghrelin to the receptor.[1][8]
The blockade of GHSR1a in the VTA is thought to modulate the dopamine reward pathway, which is implicated in the reinforcing effects of alcohol. By inhibiting ghrelin signaling, these compounds can reduce the rewarding effects of alcohol and subsequently decrease consumption.[1]
Experimental Protocols
The findings presented in this guide are based on established preclinical models of alcohol consumption. Below are summaries of the typical experimental methodologies employed in the cited studies.
Binge-Like Drinking ("Drinking in the Dark")
This model is designed to mimic human binge-eating patterns.
Two-Bottle Choice Paradigm
This model assesses voluntary alcohol consumption and preference.
-
Animals: Typically, C57BL/6J mice or Wistar rats are used.
-
Housing: Animals are individually housed with ad libitum access to food and two drinking bottles.
-
Procedure: One bottle contains water, and the other contains an alcohol solution (e.g., 10% ethanol). The positions of the bottles are alternated daily to avoid place preference.
-
Treatment: After a baseline period of stable alcohol consumption, animals are administered this compound, JMV2959, or a vehicle control.
-
Measurements: Fluid consumption from each bottle is recorded at specified time points (e.g., 4 and 24 hours post-injection) to determine alcohol intake (g/kg) and preference (alcohol intake/total fluid intake).[8][12]
Summary and Future Directions
Both this compound and JMV2959 effectively reduce alcohol consumption in preclinical models by targeting the GHSR1a. While JMV2959 is a well-established research tool, this compound, as a metabolite of a clinically tested compound, may have a more direct translational path.[5] The inverse agonist activity of this compound might offer additional therapeutic benefits by reducing the basal activity of the ghrelin receptor, although this requires further investigation.[6][10]
Future research should focus on:
-
Direct, head-to-head comparisons of the two compounds across a wider range of alcohol-related behaviors, including relapse models.
-
Elucidation of the potential differences in downstream signaling pathways activated by the inverse agonist this compound versus the antagonist JMV2959.
-
Investigation of the pharmacokinetic and pharmacodynamic profiles of both compounds to optimize dosing and administration regimens for potential clinical applications.
This comparative guide highlights the potential of GHSR1a modulation as a therapeutic strategy for AUD. Both this compound and JMV2959 represent valuable tools for further dissecting the role of the ghrelin system in alcohol dependence and for the development of novel pharmacotherapies.
References
- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological GHSR (ghrelin receptor) blockade reduces alcohol binge-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Ghrelin receptor (GHS-R1A) antagonism suppresses both alcohol consumption and the alcohol deprivation effect in rats following long-term voluntary alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption | PLOS One [journals.plos.org]
- 10. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comparative Analysis of PF-6870961 and YIL781 as Ghrelin Receptor Antagonists
For researchers and professionals in drug development, the selection of an appropriate ghrelin receptor antagonist is crucial for advancing studies in metabolic disorders, substance use disorders, and other related fields. This guide provides a detailed, data-driven comparison of two notable ghrelin receptor antagonists: PF-6870961 and YIL781.
This document synthesizes available preclinical data to offer an objective overview of their respective pharmacological profiles. While direct head-to-head studies are not publicly available, this guide collates and contrasts key findings from independent research to aid in the informed selection of these compounds for further investigation.
At a Glance: Key Pharmacological Parameters
The following table summarizes the reported in vitro activities of this compound and YIL781 at the ghrelin receptor (GHSR1a). It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Parameter | This compound | YIL781 |
| Mechanism of Action | Biased Inverse Agonist[1][2][3] | Antagonist / Biased Ligand[4][5][6][7] |
| Binding Affinity (Ki) | Lower affinity than parent compound PF-5190457[1][3] | 17 nM[4][6][8] |
| Functional Antagonism (pKB) | Not Reported | 7.54[4] |
| Inhibition of Inositol Phosphate Accumulation | Lower potency than parent compound PF-5190457[1][3] | Antagonizes ghrelin-induced IP response[9] |
| β-Arrestin Recruitment | Increased inhibitory potency relative to parent compound[1][3][10] | Weak inverse agonist for β-arrestin 1 and 2 recruitment[9] |
| Calcium Mobilization (pIC50) | Not Reported | 7.90 and 8.27 (inhibits ghrelin-induced response)[5] |
| Selectivity | No off-target interactions reported in a screen of 71 targets[1] | No significant affinity for the motilin receptor (Ki = 6 μM)[4][6] |
| In Vivo Effects | Suppresses food intake in rats[1][3] | Improves glucose tolerance, suppresses appetite, and promotes weight loss in rodents[5][8][11] |
Delving into the Molecular Mechanisms: Signaling and Functionality
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways, including Gαq, Gαi/o, Gα12/13, and β-arrestins[12][13][14]. The differential engagement of these pathways by ligands such as this compound and YIL781 underscores the concept of biased agonism, where a ligand can preferentially activate one signaling cascade over another.
This compound is characterized as a biased inverse agonist[1][2][3][10]. This suggests that it not only blocks the effects of ghrelin but also reduces the constitutive (basal) activity of the receptor, with a preference for certain signaling pathways. Specifically, it demonstrates a higher potency for inhibiting β-arrestin recruitment compared to its effect on Gαq-mediated inositol phosphate accumulation, relative to its parent compound, PF-5190457[1][3][10].
YIL781 , on the other hand, is described as a competitive antagonist and a biased ligand[4][7]. It effectively blocks ghrelin-induced signaling, such as calcium mobilization and inositol phosphate accumulation[5][9]. Interestingly, some studies have shown that YIL781 can act as a partial agonist for Gαq/11 and Gα12 signaling pathways while being a weak inverse agonist for β-arrestin recruitment[7][9]. This biased signaling profile may contribute to its specific in vivo effects.
Experimental Methodologies
The characterization of this compound and YIL781 involves a suite of in vitro and in vivo assays designed to probe their interaction with the ghrelin receptor and the subsequent biological responses.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compounds for the ghrelin receptor.
-
General Protocol: Membranes from cells overexpressing GHSR1a are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-ghrelin or [³H]-MK-0677) and varying concentrations of the unlabeled competitor compound (this compound or YIL781). The amount of bound radioactivity is measured, and the data are analyzed to calculate the IC50, which is then converted to a Ki value.
2. Functional Assays:
-
Inositol Phosphate (IP) Accumulation Assay:
-
Objective: To measure the activation of the Gαq signaling pathway.
-
General Protocol: Cells expressing GHSR1a are pre-incubated with [³H]-myo-inositol. After stimulation with ghrelin in the presence or absence of the antagonist, the accumulated [³H]-inositol phosphates are isolated and quantified. Inverse agonism is assessed by measuring the reduction in basal IP levels.
-
-
Calcium Mobilization Assay:
-
Objective: To assess Gαq-mediated intracellular calcium release.
-
General Protocol: GHSR1a-expressing cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon agonist and/or antagonist addition is monitored to determine the effect on intracellular calcium concentrations.
-
-
β-Arrestin Recruitment Assay:
-
Objective: To quantify the recruitment of β-arrestin to the activated receptor.
-
General Protocol: This is often measured using bioluminescence resonance energy transfer (BRET) or enzyme-fragment complementation assays. Cells co-express GHSR1a and β-arrestin fused to donor and acceptor molecules. Ligand-induced recruitment brings the donor and acceptor into proximity, generating a measurable signal.
-
In Vivo Models
The in vivo efficacy of these antagonists is typically evaluated in rodent models. Key assessments include:
-
Food Intake and Body Weight: Compounds are administered to rodents (often diet-induced obese models), and changes in food consumption and body weight are monitored over time.
-
Glucose Tolerance Tests: The effect of the antagonists on glucose homeostasis is assessed by measuring blood glucose levels after a glucose challenge.
-
Gastric Emptying Studies: The rate at which stomach contents are emptied is measured to determine the compound's effect on gastrointestinal motility.
Conclusion
This compound and YIL781 represent two distinct classes of ghrelin receptor modulators. This compound, a biased inverse agonist, may offer a unique therapeutic profile by selectively dampening specific downstream signaling pathways of the ghrelin receptor. YIL781, a potent antagonist with its own biased signaling properties, has demonstrated efficacy in preclinical models of metabolic disease.
The choice between these compounds will depend on the specific research question and the desired pharmacological outcome. For studies aiming to dissect the roles of different ghrelin receptor signaling pathways, the biased nature of both compounds could be particularly advantageous. Conversely, if the goal is to achieve a broad blockade of ghrelin's effects, a thorough understanding of their respective in vivo potencies and pharmacokinetic profiles is essential. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of these and other ghrelin receptor antagonists.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to PF-6870961 and HM04 as GHSR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known ligands for the Growth Hormone Secretagogue Receptor (GHSR), PF-6870961 and HM04. The ghrelin receptor is a G protein-coupled receptor (GPCR) with high constitutive activity, making it a significant target for therapeutic intervention in metabolic and substance use disorders. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
Quantitative Ligand Properties
A direct quantitative comparison of this compound and HM04 is challenging due to the limited publicly available data for HM04. The following tables summarize the reported pharmacological data for this compound.
This compound: A GHSR Inverse Agonist
This compound is a major active metabolite of the GHSR inverse agonist PF-5190457. It has been characterized to have binding affinity and inverse agonist activity at the GHSR1a subtype.
Table 1: Binding Affinity of this compound for GHSR1a
| Species | Binding Affinity (Kᵢ, nM) |
| Human | 73.6 |
| Rat | 239 |
| Dog | 217 |
Table 2: Functional Activity of this compound at Human GHSR1a
| Assay | Activity | Potency (IC₅₀, nM) |
| Inositol Phosphate (IP) Accumulation | Inverse Agonist | 300 |
| β-Arrestin Mobilization | Inverse Agonist | 1.10 |
Data compiled from publicly available research.
HM04: A GHSR Antagonist/Inverse Agonist
Signaling Pathways and Experimental Workflows
To understand the context of these ligands' actions, the following diagrams illustrate the GHSR signaling pathway and a typical experimental workflow for ligand characterization.
References
Validating PF-6870961's On-Target Effects: A Comparative Guide Using GHSR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-6870961, a novel ghrelin receptor (GHSR) inverse agonist, with its parent compound and other alternatives. It highlights the critical role of GHSR knockout models in validating the on-target effects of this compound and presents supporting experimental data to guide future research and development.
Introduction to this compound and the Ghrelin System
The ghrelin system, centered around the ghrelin receptor (GHSR), is a key regulator of appetite, metabolism, and reward pathways. Its modulation presents a promising therapeutic avenue for various disorders, including obesity and alcohol use disorder. This compound is a major hydroxy metabolite of PF-5190457, another potent GHSR inverse agonist. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity.
To unequivocally demonstrate that the physiological effects of this compound are mediated specifically through the ghrelin receptor, the use of GHSR knockout (KO) animal models is indispensable. These models lack a functional ghrelin receptor, and therefore, any observed effects of a true GHSR-targeting compound should be absent. This guide will delve into the experimental data that validates the on-target effects of this compound by comparing its activity in wild-type versus GHSR KO models.
Comparative Analysis of GHSR Inverse Agonists
The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to its parent compound, PF-5190457, and another commercially available GHSR antagonist, JMV 2959.
Table 1: In Vitro Pharmacological Profile at the Ghrelin Receptor (GHSR1a)
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | GHSR1a | Radioligand Binding | Human | 73.6 | - | [1] |
| Rat | 239 | - | [1] | |||
| Inositol Phosphate Accumulation | Human | - | 300 | [1] | ||
| β-Arrestin Recruitment | Human | - | 1.10 | [1] | ||
| PF-5190457 | GHSR1a | Radioligand Binding | Human | 4.4 - 8.36 (pKi) | - | [2] |
| Inositol Phosphate Accumulation | Human | - | Lower potency than this compound | [3] | ||
| β-Arrestin Recruitment | Human | - | Lower potency than this compound | [3] | ||
| JMV 2959 | GHSR1a | Functional Antagonism | - | - | 32 | [4] |
Table 2: In Vivo Effects on Food Intake
| Compound | Animal Model | Experimental Condition | Effect in Wild-Type | Effect in GHSR KO | Reference |
| This compound | Rat | Satiated and Fasted | Suppressed food intake | No effect | [3][5] |
| Ghrelin (Agonist) | Rat | - | Increased food intake | No effect | [6] |
Experimental Protocols
In Vitro Validation Assays
This assay measures the inverse agonist activity of compounds by quantifying the inhibition of constitutive GHSR1a signaling, which leads to the production of inositol monophosphate (IP1).
Materials:
-
HEK293 cells stably expressing human GHSR1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and stimulation buffer with LiCl)
-
Test compounds (this compound, PF-5190457)
-
White, opaque 96-well or 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing HEK293 cells into the microplates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer provided in the kit.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the stimulation buffer containing the various concentrations of the test compounds to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes). The lithium chloride (LiCl) in the buffer inhibits the degradation of IP1, allowing it to accumulate.
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these two wavelengths is used to calculate the amount of IP1 produced.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound. A decrease in the HTRF signal indicates an increase in cellular IP1, thus demonstrating the inverse agonist activity of the compound.
This assay determines the ability of a compound to inhibit the constitutive recruitment of β-arrestin to the GHSR1a, a key step in receptor desensitization and signaling.
Materials:
-
Cells co-expressing GHSR1a and a β-arrestin fusion protein (e.g., using PathHunter® β-arrestin assay technology)
-
Cell culture medium
-
Assay buffer
-
Test compounds
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate)
-
White, opaque microplates
-
Luminometer or plate reader compatible with the assay technology
Procedure:
-
Cell Plating: Plate the engineered cells in the microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for compound interaction with the receptor and subsequent effects on β-arrestin recruitment.
-
Detection: Add the detection reagent according to the manufacturer's protocol. This will generate a signal (e.g., chemiluminescence) that is proportional to the extent of β-arrestin recruitment.
-
Data Acquisition: Measure the signal using a compatible plate reader.
-
Data Analysis: Plot the signal against the compound concentration to generate dose-response curves and determine the IC50 values. A decrease in signal indicates inhibition of β-arrestin recruitment.
In Vivo Validation in GHSR Knockout Models
This study is crucial for demonstrating that the appetite-suppressing effects of this compound are mediated by GHSR in a living organism.
Materials:
-
Wild-type (WT) and GHSR knockout (KO) rats or mice, age and sex-matched.
-
This compound dissolved in a suitable vehicle.
-
Vehicle control.
-
Standard laboratory chow.
-
Metabolic cages for accurate food intake measurement.
-
Animal balance.
Procedure:
-
Acclimation: House the animals individually in metabolic cages for several days to acclimate them to the environment and handling.
-
Baseline Measurement: Measure and record the baseline food intake and body weight for each animal for at least 24 hours prior to the experiment.
-
Compound Administration:
-
Divide the WT and GHSR KO animals into two groups each: one receiving the vehicle and the other receiving this compound at a predetermined dose (e.g., via intraperitoneal injection).
-
Administer the compound or vehicle at the same time of day for all animals.
-
-
Food Intake Monitoring:
-
Immediately after administration, provide a pre-weighed amount of food to each animal.
-
Measure the amount of food remaining at various time points (e.g., 1, 2, 4, and 24 hours) to determine the cumulative food intake.
-
-
Data Analysis:
-
Calculate the food intake for each animal and normalize it to its body weight.
-
Compare the food intake between the vehicle- and this compound-treated groups within both the WT and GHSR KO cohorts using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in food intake in the this compound-treated WT group compared to the vehicle-treated WT group, with no significant difference between the treated and untreated GHSR KO groups, validates the on-target effect of the compound.
-
Visualizing the Validation Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head In Vivo Comparison of Ghrelin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ghrelin, the "hunger hormone," has emerged as a significant target in the development of therapeutics for obesity and metabolic diseases. Inhibition of the ghrelin signaling pathway, primarily through the blockade of its receptor, the growth hormone secretagogue receptor (GHS-R1a), has shown promise in preclinical studies by reducing food intake, promoting weight loss, and improving glucose metabolism.[1][2][3] This guide provides a head-to-head comparison of the in vivo efficacy of several prominent ghrelin inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo effects of various ghrelin inhibitors based on data from multiple preclinical studies. Direct comparative studies are limited, and thus, the presented data is a synthesis from different reports. Experimental conditions, including animal models, dosages, and administration routes, should be considered when interpreting these results.
| Inhibitor Name | Class | Animal Model | Key In Vivo Effects | Reference |
| [D-Lys-3]-GHRP-6 | Peptide GHS-R1a Antagonist | Mice | - Decreased food and water intake (effects seen on the first day of treatment).[4][5] - Reduced body weight gain and improved glycemic control in obese mice.[1][6] | [1][4][5][6] |
| JMV2959 | Non-peptide GHS-R1a Antagonist | Mice | - Consistently decreased food and ethanol intake.[4][5] - At higher doses, also reduced water intake.[4][5] | [4][5] |
| YIL-781 | Small Molecule GHS-R1a Antagonist | Rats, Mice | - Improved glucose tolerance by increasing insulin secretion.[7][8] - Minimal effect on body weight reduction.[9][10] | [7][8][9][10] |
| YIL-870 | Small Molecule GHS-R1a Antagonist | Rats, Mice | - Promoted weight loss (up to 15%) due to reduced food intake, associated with higher brain exposure.[7][11] - Reduced glucose excursion in an intraperitoneal glucose tolerance test.[7][11] | [7][11] |
| BIM-28163 | Peptide GHS-R1a Antagonist | Mice, Rats | - Paradoxically increased food intake and body weight at higher doses.[12][13] - Antagonized ghrelin-induced growth hormone secretion.[13] | [12][13] |
| l-NOX-B11 (Spiegelmer) | RNA-based Ghrelin Binder | Rats | - Specifically suppressed ghrelin-induced growth hormone release in a dose-dependent manner.[14] | [14] |
| GO-CoA-Tat | Ghrelin O-acyltransferase (GOAT) Inhibitor | Mice | - Improved glucose tolerance and reduced weight gain.[15] | [15] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating ghrelin inhibitors, the following diagrams are provided.
References
- 1. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ghrelin antagonists [D-Lys(3) ]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The Peptidic GHS-R antagonist [D-Lys(3)]GHRP-6 markedly improves adiposity and related metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Potential Clinical Application of Ghrelin in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of PF-6870961 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ghrelin receptor inverse agonist PF-6870961 with its parent compound PF-5190457 and other alternatives. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.
This compound, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, has emerged as a molecule of interest for its potential therapeutic applications, particularly in alcohol use disorder.[1][2] Understanding its activity profile across different cellular contexts is crucial for its continued development. This guide aims to provide a clear cross-validation of this compound's performance by comparing its activity with its parent compound and other known ghrelin receptor modulators in various cell lines.
Comparative Efficacy of Ghrelin Receptor Inverse Agonists
The primary mechanism of action for this compound is as an inverse agonist at the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1][3] Its activity has been predominantly characterized in Human Embryonic Kidney (HEK293) and COS-7 cells engineered to express the ghrelin receptor.[1] A key finding is its biased inverse agonism, showing different potencies in inhibiting Gαq-mediated signaling versus β-arrestin recruitment.[1]
While direct cross-validation in a broad range of cell lines is limited in publicly available literature, prostate cancer cell lines such as PC-3, DU-145, and LNCaP have been shown to express the ghrelin receptor, presenting a viable avenue for future comparative studies.[4][5][6]
The following tables summarize the available quantitative data for this compound and its key comparators.
Table 1: Competitive Binding Affinity (Ki) at the Human Ghrelin Receptor (GHSR1a)
| Compound | Cell Line | Ki (nM) | Reference |
| This compound | HEK293 | 75 | [1] |
| PF-5190457 | HEK293 | 3 | [7] |
Table 2: Functional Activity (IC50) - Inhibition of Inositol Phosphate (IP) Accumulation
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | COS-7 | 300 | [1] |
| PF-5190457 | COS-7 | 6.8 | [1] |
| LEAP-2 | COS-7 | 4.7 | [1] |
Table 3: Functional Activity (IC50) - Inhibition of β-Arrestin Recruitment
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HEK293 | 3.0 | [1] |
| PF-5190457 | HEK293 | 10.8 | [1] |
| LEAP-2 | HEK293 | 20.5 | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of ghrelin and biological activity of specific receptors for ghrelin and des-acyl ghrelin in human prostate neoplasms and related cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and action of the growth hormone releasing peptide ghrelin and its receptor in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF-6870961
Essential Safety and Handling Guide for PF-6870961
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on best practices for handling potent, biologically active small molecules in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any new compound.
This compound is the major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457.[1][2][3][4][5][6] As a potent and biologically active molecule, it should be handled with a high degree of caution to minimize exposure.[7][8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity.[8][9][10][11]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[8] - Gloves: Double-gloving with nitrile gloves is required.[8] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[8] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[8] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[8] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[8] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[8] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[8] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan
A clear operational plan is essential for the safe management of this compound in the laboratory.
Engineering Controls
Engineering controls are the primary method for containment and isolation of potent compounds.[12]
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[8]
-
Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.[8][13] The facility should have single-pass airflow to prevent cross-contamination.[13]
-
Process Isolation: Use closed-system glassware and reactors whenever possible to minimize the risk of exposure.[12]
Handling and Experimental Protocols
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.[8]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[8]
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[9] Disposal must be in accordance with all applicable federal, state, and local regulations.[14][15]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[9] |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[9] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[9] |
Note: Never dispose of this compound or its waste down the drain.[16] Consider using a licensed chemical waste management company for the disposal of large quantities.[17]
Signaling Pathway
This compound is an inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] This means it binds to the receptor and inhibits its constitutive activity.
Caption: The action of this compound as an inverse agonist on the ghrelin receptor.
References
- 1. scispace.com [scispace.com]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pogo.ca [pogo.ca]
- 11. gerpac.eu [gerpac.eu]
- 12. pharmtech.com [pharmtech.com]
- 13. escopharma.com [escopharma.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 16. acs.org [acs.org]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
